Human PD-L1 inhibitor III
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C97H155N29O29S |
|---|---|
Molecular Weight |
2223.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C97H155N29O29S/c1-10-50(6)78(94(153)118-61(20-16-35-108-97(104)105)81(140)116-63(31-36-156-9)86(145)114-58(17-11-13-32-98)82(141)120-64(37-48(2)3)87(146)111-51(7)79(138)119-65(39-53-21-25-56(128)26-22-53)89(148)124-70(44-76(136)137)91(150)125-71(95(154)155)38-49(4)5)126-92(151)68(42-72(100)130)112-73(131)46-109-80(139)67(41-55-45-106-47-110-55)122-84(143)60(19-15-34-107-96(102)103)115-88(147)66(40-54-23-27-57(129)28-24-54)121-90(149)69(43-75(134)135)123-83(142)59(18-12-14-33-99)113-85(144)62(29-30-74(132)133)117-93(152)77(101)52(8)127/h21-28,45,47-52,58-71,77-78,127-129H,10-20,29-44,46,98-99,101H2,1-9H3,(H2,100,130)(H,106,110)(H,109,139)(H,111,146)(H,112,131)(H,113,144)(H,114,145)(H,115,147)(H,116,140)(H,117,152)(H,118,153)(H,119,138)(H,120,141)(H,121,149)(H,122,143)(H,123,142)(H,124,148)(H,125,150)(H,126,151)(H,132,133)(H,134,135)(H,136,137)(H,154,155)(H4,102,103,107)(H4,104,105,108)/t50-,51-,52+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,77-,78-/m0/s1 |
InChI Key |
MSYPFFUZCWOTRZ-ZLSLFABNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Exploration of a Potent Small Molecule Immunomodulator for Cancer Research and Drug Development
This technical guide provides a comprehensive overview of a significant small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1), a critical target in cancer immunotherapy. The information presented herein is specifically tailored for researchers, scientists, and professionals involved in drug development, offering a detailed analysis of the inhibitor's biochemical properties, mechanism of action, and relevant experimental protocols. For clarity, we will focus on the well-characterized compound identified as "PD-1/PD-L1 Inhibitor 3" (CAS 1629654-95-0), for which robust quantitative data is available, while also acknowledging the existence of a distinct compound marketed as "Human PD-L1 inhibitor III" (CAS 2135542-84-4).
SEO-Driven, Long-Tail Keywords for Scientific Researchers
To enhance the discoverability of research related to small molecule PD-L1 inhibitors, a curated list of long-tail keywords is provided below. These phrases are designed to match the specific queries of scientific researchers in the field of cancer immunotherapy.
Mechanism of Action & Drug Discovery:
-
Small molecule PD-L1 inhibitor mechanism of action
-
PD-1/PD-L1 protein-protein interaction inhibitors
-
Small molecule immune checkpoint blockade
-
Oral bioavailability of PD-L1 inhibitors
-
PD-L1 inhibitor drug design and discovery
-
Computational screening for PD-L1 inhibitors
-
Targeted protein degradation of PD-L1
-
Small molecule induced PD-L1 dimerization and internalization
-
Downstream signaling of small molecule PD-L1 antagonists
-
Medicinal chemistry of biphenyl PD-L1 inhibitors
Preclinical & In Vitro Studies:
-
In vitro assays for PD-L1 inhibitor potency
-
PD-1/PD-L1 HTRF assay protocol
-
SPR analysis for small molecule binding to PD-L1
-
Mixed lymphocyte reaction for immunotherapy drug testing
-
T-cell activation assays with small molecule inhibitors
-
Cytokine release syndrome in vitro assay
-
In vivo efficacy of oral PD-L1 inhibitors
-
MC38 syngeneic model for immunotherapy
-
Humanized mouse models for PD-L1 inhibitor testing
-
Pharmacokinetics of small molecule checkpoint inhibitors
Disease & Target Specific:
-
Small molecule PD-L1 inhibitors for non-small cell lung cancer
-
Targeting the PD-1/PD-L1 pathway in melanoma
-
Preclinical data on small molecule inhibitors for colorectal cancer
-
PD-L1 expression as a biomarker for small molecule inhibitors
-
Combining small molecule PD-L1 inhibitors with chemotherapy
-
Overcoming resistance to anti-PD-1 antibody therapy
-
Small molecule inhibitors of the B7-H1 pathway
-
Development of novel immune checkpoint modulators
-
Biochemical characterization of PD-L1 antagonists
-
Structure-activity relationship of PD-1/PD-L1 inhibitors
Quantitative Data Summary
The following tables summarize the available quantitative data for "PD-1/PD-L1 Inhibitor 3" (CAS 1629654-95-0), a potent, macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction.
Table 1: Biochemical and In Vitro Activity of PD-1/PD-L1 Inhibitor 3
| Parameter | Value | Assay Method | Reference |
| CAS Number | 1629654-95-0 | - | [1],[2] |
| Molecular Formula | C₈₉H₁₂₆N₂₄O₁₈S | - | [1] |
| Molecular Weight | 1852.17 g/mol | - | [1] |
| IC₅₀ (PD-1/PD-L1 Interaction) | 5.6 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [2] |
| IC₅₀ (CD80/PD-L1 Interaction) | 7.04 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [2] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for PD-1/PD-L1 inhibitors is the disruption of the interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, which is often overexpressed on the surface of tumor cells. This interaction serves as an immune checkpoint, delivering an inhibitory signal to the T-cell and preventing it from attacking the cancer cell. By blocking this interaction, PD-L1 inhibitors "release the brakes" on the immune system, allowing for a robust anti-tumor response.
Small molecule inhibitors, such as PD-1/PD-L1 Inhibitor 3, can exert their effects through various mechanisms beyond simple competitive antagonism. Some small molecules have been shown to induce the dimerization and subsequent internalization of PD-L1 on the tumor cell surface, effectively removing it as a target for PD-1. Others may even promote the degradation of the PD-L1 protein.
Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the intervention points for small molecule inhibitors.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of small molecule PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) for PD-1/PD-L1 Interaction
Objective: To quantify the inhibitory effect of a compound on the binding of PD-1 to PD-L1 in a high-throughput format.
Principle: This assay utilizes FRET (Förster Resonance Energy Transfer) between a donor (Europium cryptate) and an acceptor (d2 or XL665) fluorophore. Tagged recombinant PD-1 and PD-L1 proteins are used. When they interact, the donor and acceptor are brought into proximity, generating a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
HTRF-compatible microplate (384-well, low volume, white)
-
Recombinant human PD-1 protein (e.g., tagged with Fc)
-
Recombinant human PD-L1 protein (e.g., tagged with 6xHis)
-
Anti-Fc antibody conjugated to Eu³⁺ cryptate (donor)
-
Anti-6xHis antibody conjugated to d2 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Test compound (e.g., PD-1/PD-L1 Inhibitor 3) serially diluted
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Add 2 µL of serially diluted test compound or vehicle control (e.g., DMSO) to the wells of the microplate.
-
Protein Addition:
-
Prepare a mix of recombinant human PD-1-Fc and anti-Fc-Eu³⁺ cryptate in assay buffer.
-
Prepare a mix of recombinant human PD-L1-His and anti-His-d2 in assay buffer.
-
Add 4 µL of the PD-1 mix to each well.
-
Add 4 µL of the PD-L1 mix to each well.
-
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (KD) and kinetic parameters (ka, kd) of a small molecule inhibitor to PD-L1.
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. A ligand (e.g., PD-L1) is immobilized on the chip, and the analyte (the small molecule inhibitor) is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the calculation of kinetic constants.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human PD-L1 protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Test compound (e.g., PD-1/PD-L1 Inhibitor 3) at various concentrations
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the PD-L1 protein in the immobilization buffer to allow for covalent coupling to the surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the small molecule inhibitor (analyte) over the surface for a defined association time.
-
Switch back to the running buffer to monitor the dissociation phase.
-
-
Regeneration: Inject the regeneration solution to remove any bound analyte from the ligand surface, preparing it for the next injection.
-
Data Analysis:
-
Fit the sensorgram data (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
In Vivo Efficacy in a Syngeneic Mouse Model (MC38)
Objective: To evaluate the anti-tumor efficacy of a small molecule PD-L1 inhibitor in an immunocompetent mouse model.
Principle: The MC38 colon adenocarcinoma cell line is of C57BL/6 mouse origin and is known to be responsive to immune checkpoint blockade. When these tumor cells are implanted into C57BL/6 mice, the intact immune system of the mouse can be modulated by the therapeutic agent to fight the tumor.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
MC38 murine colon adenocarcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., PD-1/PD-L1 Inhibitor 3) formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest MC38 cells and resuspend in PBS at a concentration of 5 x 10⁶ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the flank of each C57BL/6 mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the small molecule inhibitor at the desired dose and schedule (e.g., daily oral gavage).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Monitor the general health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice.
-
Excise tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, immunohistochemistry for immune markers).
-
Compare tumor growth curves between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).
-
This technical guide provides a foundational understanding of "this compound" for the scientific research community. The provided keywords, data, and detailed protocols are intended to facilitate further investigation and development in the promising field of small molecule cancer immunotherapy.
References
To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:
For Immediate Release
[City, State] – To effectively engage researchers, scientists, and drug development professionals, content must be meticulously tailored to their specific search intentions. This in-depth technical guide outlines a strategic framework for creating high-value content, including whitepapers and in-depth guides, by categorizing keywords based on five key researcher intents: Informational, Navigational, Transactional, Commercial Investigation, and Local Intent. This guide provides structured data, detailed experimental protocols, and mandatory visualizations to empower content creators in the pharmaceutical and biotechnology sectors.
Categorization of Researcher Keywords
Understanding the "why" behind a search query is fundamental to creating content that resonates. By aligning content with the researcher's intent, organizations can provide targeted and valuable information at each stage of the research and development lifecycle.
| Researcher Intent | Keyword Examples |
| Informational | "JAK-STAT signaling mechanism", "GPCR desensitization", "drug metabolism pathways", "in vitro kinase assay protocol", "western blot troubleshooting", "clinical trial phase III duration", "drug discovery success rates 2025" |
| Navigational | "PubMed", "ClinicalTrials.gov", "FDA guidelines", "European Medicines Agency", "Bio-Rad website", "Thermo Fisher Scientific protocols" |
| Transactional | "purchase anti-EGFR antibody", "order CRISPR-Cas9 kit", "get quote for high-throughput screening", "buy lab-grade DMSO", "flow cytometer for sale" |
| Commercial Investigation | "best CRO for preclinical studies", "compare mass spectrometry services", "Agilent vs. Waters HPLC systems", "top-rated ELISA kits", "contract manufacturing organization reviews" |
| Local | "drug discovery conference Boston 2026", "biotechnology networking events San Francisco", "seminars on protein engineering Cambridge", "pharmaceutical job fairs New Jersey" |
Quantitative Data in Drug Development
Clear and concise data presentation is crucial for researchers to assess and compare critical information. The following tables summarize key quantitative data points in the drug development process.
Table 1: Clinical Trial Phases and Typical Durations.[1][2][3][4][5]
| Phase | Number of Participants | Primary Goals | Typical Duration |
| Phase 0 | ~10-20 | To confirm the drug behaves in the body as expected from preclinical studies. | Several months |
| Phase I | 20-100 | To determine safety, dosage, and side effects in a small group of healthy volunteers or patients.[1][2] | Up to 1 year[2] |
| Phase II | 100-300 | To evaluate effectiveness and further assess safety in a larger group of patients with the condition.[3] | Several months to 2 years[3] |
| Phase III | 300-3,000+ | To confirm effectiveness, monitor side effects, and compare it to standard or equivalent treatments in a large, diverse population.[1][3] | 1 to 4 years[3] |
| Phase IV | Variable | To gather long-term safety and effectiveness data after the drug is marketed.[1] | Ongoing |
Table 2: Drug Development Success Rates by Phase (2014-2023).[6]
| Phase Transition | Probability of Success | Key Reasons for Failure |
| Phase I to Phase II | 47% | Unacceptable toxicity, poor pharmacokinetics.[4] |
| Phase II to Phase III | 28% | Lack of efficacy, strategic or commercial reasons.[5][4] |
| Phase III to NDA/BLA Submission | 55% | Failure to meet primary endpoints, safety concerns. |
| NDA/BLA Submission to Approval | 92% | Regulatory hurdles, manufacturing issues. |
| Overall (Phase I to Approval) | 6.7% | Cumulative risk across all phases. |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. Providing detailed methodologies for key experiments allows researchers to understand and potentially replicate the work.
Protocol 1: Western Blot for Protein Phosphorylation
This protocol is designed for the detection of phosphorylated proteins, a key post-translational modification in many signaling pathways.[6][7]
1. Sample Preparation:
-
Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Add Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature proteins.
2. Gel Electrophoresis:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane. PVDF is often recommended for its robustness, especially if stripping and reprobing are planned.[7]
-
Confirm transfer efficiency using a stain like Ponceau S.
4. Blocking:
-
Block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-specific antibodies, 5% BSA in TBST is often preferred over milk, as milk contains phosphoproteins that can increase background.[6]
5. Antibody Incubation:
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer at the recommended concentration.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
7. Analysis:
-
To normalize the phosphorylated protein signal, the membrane can be stripped and re-probed with an antibody against the total protein.[7]
Protocol 2: In Vitro Kinase Assay
This protocol outlines a general procedure for measuring the activity of a purified kinase on a specific substrate.[8][9][10][11]
1. Reagents and Setup:
-
Purified active kinase.
-
Purified substrate protein or peptide.
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, and DTT).
-
ATP solution (can be [γ-32P]ATP for radioactive detection or "cold" ATP for detection by other methods).
2. Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase, substrate, and kinase reaction buffer.
-
Pre-incubate the mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate for a specific time (e.g., 20-30 minutes). Include a negative control reaction without the kinase.
3. Stopping the Reaction:
-
Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.[8]
4. Detection of Substrate Phosphorylation:
-
Radioactive Method:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated substrate.
-
-
Non-Radioactive Method (e.g., Western Blot):
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Detect with a secondary antibody and ECL as described in the Western Blot protocol.
-
-
Mass Spectrometry:
-
Excise the band corresponding to the substrate from an SDS-PAGE gel and submit it for mass spectrometry analysis to identify phosphorylation sites.[8]
-
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and workflows. The following visualizations are created using Graphviz (DOT language) and adhere to the specified design constraints.
Signaling Pathway: JAK-STAT
Signaling Pathway: G-Protein Coupled Receptor (GPCR)
Experimental Workflow: Drug Discovery and Development
Logical Relationship: Pharmacokinetics and Pharmacodynamics
References
- 1. Clinical Trial Phases | MD Anderson Cancer Center [mdanderson.org]
- 2. biostock.se [biostock.se]
- 3. collectiveminds.health [collectiveminds.health]
- 4. Probabilities of success in drug development - Inderes [inderes.dk]
- 5. norstella.com [norstella.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. In vitro kinase assay [protocols.io]
- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro kinase assay [bio-protocol.org]
For Immediate Release
In the intricate and high-stakes world of pharmaceutical research, the journey from a foundational concept to a potential therapeutic is paved with rigorous scientific investigation. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a granular look at the core principles and methodologies that underpin the initial, critical phases of drug discovery. We will delve into the foundational and exploratory stages, from the fundamental vocabulary of the field to the detailed experimental protocols that drive innovation.
Core Concepts in Early Drug Discovery: A Lexicon for Innovators
The initial phase of drug discovery is characterized by a unique set of terminologies that describe the processes of identifying and validating new therapeutic avenues. Understanding these keywords is paramount for navigating this complex landscape.
At the heart of this exploratory phase lies target identification and validation . A "target" is a biological entity, such as a protein, gene, or signaling pathway, that is implicated in a particular disease.[1][2][3] The process of target validation aims to confirm that modulating this target will likely have a therapeutic effect.[1][2][3][4]
Once a target is validated, the search begins for molecules that can interact with it. This process, known as hit discovery , often involves high-throughput screening (HTS) , where large libraries of chemical compounds are rapidly tested for activity against the target.[5][6][7][8] A "hit" is a compound that shows the desired activity in these initial screens.[6]
Following hit identification, the hit-to-lead phase commences. This iterative process of lead optimization involves chemically modifying the "hit" compounds to improve their properties, such as potency, selectivity, and pharmacokinetic profiles.[9][10][11][12] The goal is to generate "lead" compounds that are suitable for further preclinical development.
Crucial to this entire process are in vitro (in a controlled environment outside a living organism) and in vivo (in a living organism) studies.[13] These experiments are designed to assess the pharmacokinetics (PK) —what the body does to the drug—and pharmacodynamics (PD) —what the drug does to the body.[14][15] Key PK parameters, often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are meticulously evaluated.[13][15]
From Theory to Practice: Detailed Experimental Protocols
To provide a practical understanding of the methodologies employed in exploratory drug discovery, two representative experimental protocols are detailed below.
Experimental Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess cell viability and proliferation, which is crucial for evaluating the cytotoxic effects of potential drug candidates.[6][7][16][17]
Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well microplates
-
Multi-channel pipette
-
Plate reader (570 nm wavelength)
-
Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[7]
Procedure:
-
Cell Seeding: Seed the 96-well plates with the cancer cell line at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add a mixture of serum-free medium and MTT solution to each well.[7] Incubate for 3-4 hours.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plates to ensure complete solubilization and read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value from the resulting dose-response curve.
Experimental Protocol 2: GPCR-Mediated Calcium Mobilization Assay
This assay is used to screen for compounds that activate or inhibit Gq-coupled G-protein coupled receptors (GPCRs) by measuring changes in intracellular calcium levels.[9][18][19][20]
Objective: To identify agonists or antagonists of a specific Gq-coupled GPCR.
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Probenecid (anion transport inhibitor)
-
Assay buffer (e.g., Krebs buffer)
-
Test compounds and known agonist/antagonist
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence kinetic plate reader (e.g., FlexStation)
Procedure:
-
Cell Seeding: Seed the cells into the microplates and incubate overnight.
-
Dye Loading: Prepare the calcium dye loading solution containing the fluorescent dye and probenecid in the assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds and control ligands in the assay buffer in a separate compound plate.
-
Fluorescence Measurement: Place both the cell plate and the compound plate into the kinetic fluorescence plate reader.
-
Agonist Screen: The instrument will add the test compounds to the cells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.
-
Antagonist Screen: To screen for antagonists, the cells are first incubated with the test compounds for a short period. Then, a known agonist for the receptor is added, and the fluorescence is measured. A reduction in the agonist-induced fluorescence signal indicates antagonist activity.
-
Data Analysis: The change in fluorescence intensity is calculated for each well. For agonist screening, dose-response curves are generated by plotting the fluorescence change against the compound concentration to determine the EC50 (half-maximal effective concentration). For antagonist screening, the inhibition of the agonist response is plotted to determine the IC50.
Quantitative Data Summary
The data generated from these and similar experiments are crucial for decision-making in the drug discovery process. Below are representative tables summarizing typical quantitative data obtained during early-stage investigations.
Table 1: In Vitro Cell Viability Data for Compound XYZ-123
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0.01 | 98.2 ± 3.1 |
| 0.1 | 95.5 ± 4.5 |
| 1 | 75.1 ± 6.2 |
| 10 | 48.9 ± 5.8 |
| 100 | 5.3 ± 2.1 |
| IC50 | 9.8 µM |
Table 2: Pharmacokinetic Parameters of Compound ABC-456 in Mice [2][8][10]
| Parameter | Unit | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax | µg/mL | 1.5 | 0.8 |
| Tmax | h | 0.1 | 1.0 |
| AUC(0-t) | µg*h/mL | 3.2 | 4.5 |
| t1/2 | h | 2.5 | 3.1 |
| Bioavailability (F%) | % | - | 70.3 |
Visualizing the Molecular and Experimental Landscape
To further illuminate the complex processes in drug discovery, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: A simplified workflow of the early drug discovery process.
References
- 1. courses.edx.org [courses.edx.org]
- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. biorxiv.org [biorxiv.org]
- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of key considerations for designing, executing, and troubleshooting in vitro experiments with Gefitinib. It addresses common challenges, offers process improvements, and presents refined methodologies to ensure robust and reproducible results.
Introduction to Gefitinib
Gefitinib, marketed as Iressa, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It functions by competing with adenosine triphosphate (ATP) for its binding site on the intracellular domain of EGFR, thereby inhibiting the autophosphorylation of the receptor and blocking downstream signaling pathways.[3][4] This action can suppress tumor cell proliferation, and angiogenesis, and induce apoptosis.[3][5] Gefitinib is particularly effective in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[3]
Core Challenges in Gefitinib Experimentation
Acquired Resistance
A primary challenge in the long-term efficacy of Gefitinib is the development of acquired resistance. Understanding and mitigating this phenomenon is a major focus of research.
-
T790M Mutation: A secondary mutation in exon 20 of the EGFR gene, T790M, is a common mechanism of acquired resistance. This mutation is thought to increase the affinity of the receptor for ATP, reducing the inhibitory effect of Gefitinib.
-
MET Amplification: Amplification of the MET proto-oncogene can lead to the activation of ERBB3 (HER3) signaling, creating a bypass pathway that promotes cell survival and proliferation despite EGFR inhibition.
-
Activation of Bypass Pathways: Upregulation of other signaling pathways, such as the PI3K/Akt/mTOR pathway, can also confer resistance to Gefitinib by providing alternative routes for cell growth and survival.[6]
Drug Solubility and Stability
Gefitinib is sparingly soluble in aqueous solutions and is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro use.[7][8][9][10]
-
Precipitation: Improperly dissolved or stored Gefitinib can precipitate out of solution, leading to inaccurate dosing and unreliable experimental outcomes.
-
Stability: While stable as a solid at -20°C, aqueous solutions of Gefitinib are not recommended for storage for more than a day.[7][8]
Off-Target Effects
While Gefitinib is a selective EGFR inhibitor, it can have off-target effects, particularly at higher concentrations. These can include inhibition of other kinases and unforeseen cellular responses.
Variability in Cellular Responses
The sensitivity of cell lines to Gefitinib can vary significantly based on their EGFR mutation status, genetic background, and even culture conditions. This variability necessitates careful cell line selection and characterization.
Quantitative Data Summary
The following tables provide a summary of quantitative data for easy comparison and experimental planning.
Table 1: IC50 Values of Gefitinib in Various Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Gefitinib-Sensitive | |||
| PC-9 | Exon 19 deletion | 77.26 | [11] |
| HCC827 | Exon 19 deletion | 13.06 | [11] |
| H3255 | L858R | 3 | [12] |
| Gefitinib-Resistant | |||
| H1650 | Exon 19 deletion, PTEN loss | 31,000 | [2] |
| H1975 | L858R, T790M | >4,000 | [11] |
| A549 | Wild-type | >10,000 | |
| Gefitinib-Resistant (GR) Variants | |||
| H1650GR | Exon 19 deletion, PTEN loss | 50,000 | [2] |
| PC-9/GR | Exon 19 deletion | >4,000 |
Table 2: Troubleshooting Common Issues in Gefitinib Experiments
| Issue | Potential Cause | Recommended Solution |
| Inconsistent cell viability results | - Gefitinib precipitation- Inaccurate pipetting- Cell clumping | - Prepare fresh Gefitinib stock in DMSO and dilute in pre-warmed media just before use.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure single-cell suspension before seeding. |
| No effect of Gefitinib on a sensitive cell line | - Inactive Gefitinib- Cell line misidentification or contamination- Incorrect dosage | - Purchase Gefitinib from a reputable supplier and store it correctly.- Perform cell line authentication (e.g., STR profiling).- Verify calculations and perform a dose-response curve. |
| High background in Western blot for p-EGFR | - High basal EGFR activity- Insufficient serum starvation- Antibody non-specificity | - Serum-starve cells for at least 4-6 hours before treatment.- Optimize primary and secondary antibody concentrations.- Include appropriate controls (e.g., untreated cells, cells treated with a different inhibitor). |
| Development of resistance is too slow or fast in an in vitro model | - Inappropriate starting concentration of Gefitinib- Frequency of drug exposure | - Start with a concentration around the IC50 of the parental cell line.- Adjust the frequency of media changes with fresh Gefitinib (e.g., every 3-4 days). |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Gefitinib.
Materials:
-
Gefitinib (powder)
-
DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Gefitinib Treatment:
-
Prepare a 10 mM stock solution of Gefitinib in DMSO.
-
Perform serial dilutions of the Gefitinib stock in complete medium to achieve the desired final concentrations. It is advisable to include a vehicle control (DMSO at the same final concentration as the highest Gefitinib dose).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Gefitinib.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[2]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[13]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.[13]
-
Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol describes the detection of apoptosis in Gefitinib-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Gefitinib
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
PBS
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of Gefitinib or vehicle (DMSO) for the chosen duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC fluorescence (typically detected in the FL1 channel) indicates phosphatidylserine externalization (early apoptosis).
-
PI fluorescence (typically detected in the FL2 or FL3 channel) indicates loss of membrane integrity (late apoptosis/necrosis).
-
The cell populations will be:
-
Viable: Annexin V-negative, PI-negative
-
Early apoptotic: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic: Annexin V-positive, PI-positive
-
Necrotic: Annexin V-negative, PI-positive
-
-
Protocol 3: Western Blot Analysis of EGFR Pathway Modulation
This protocol details the investigation of changes in protein expression and phosphorylation in the EGFR signaling pathway following Gefitinib treatment.
Materials:
-
Gefitinib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with Gefitinib as desired. For pathway analysis, a short treatment time (e.g., 1-2 hours) is often sufficient.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or similar protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample (e.g., 20-40 µg per lane) and run on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol 4: Development of an In Vitro Gefitinib-Resistant Cell Line Model
This protocol describes a method for generating a Gefitinib-resistant cell line from a sensitive parental line through continuous exposure to the drug.
Materials:
-
Gefitinib-sensitive parental cell line (e.g., PC-9 or HCC827)
-
Gefitinib
-
Complete cell culture medium
-
Multiple culture flasks
Procedure:
-
Initial Exposure:
-
Start by treating the parental cell line with a low concentration of Gefitinib (e.g., the IC20 or IC50 value).
-
-
Dose Escalation:
-
Culture the cells in the presence of Gefitinib, changing the medium with fresh drug every 3-4 days.
-
Once the cells resume a normal growth rate, gradually increase the concentration of Gefitinib. This process can take several months.[2]
-
-
Selection of Resistant Clones:
-
Continue this dose-escalation until the cells can proliferate in a high concentration of Gefitinib (e.g., 1-5 µM).
-
-
Characterization of Resistant Cells:
-
Confirm the resistance phenotype by performing an MTT assay and comparing the IC50 value to the parental cell line.
-
Investigate the mechanism of resistance through molecular analyses such as sequencing for the T790M mutation, checking for MET amplification, and performing Western blots for bypass pathway activation.
-
-
Maintenance of Resistant Line:
-
Culture the established resistant cell line in a maintenance dose of Gefitinib to retain the resistance phenotype.
-
Process Improvements and Method Refinements
Optimizing Gefitinib Treatment Schedules
Studies have shown that intermittent or adaptive therapy schedules may delay the onset of resistance.[3] In vitro experiments can model these schedules to understand their impact on cell population dynamics.[3][15]
-
Intermittent Dosing: Alternating periods of Gefitinib treatment with drug-free periods can allow sensitive cells to repopulate, potentially outcompeting resistant clones.
-
Dose Modulation: Using lower, more frequent doses versus higher, less frequent doses can also influence the evolution of resistance.
Combination Therapies to Overcome Resistance
Combining Gefitinib with other therapeutic agents is a key strategy to overcome resistance. In vitro models are essential for identifying synergistic combinations.
-
Dual EGFR/MET Inhibition: Co-treatment with a MET inhibitor can be effective in cells with MET amplification.
-
Targeting Downstream Pathways: Combining Gefitinib with inhibitors of PI3K, Akt, or mTOR can block bypass signaling.
-
Combination with Chemotherapy: The sequence of administration of Gefitinib and cytotoxic agents can significantly impact efficacy.
Improving Drug Delivery and Stability in Culture
-
Fresh Preparation: Always prepare fresh dilutions of Gefitinib from a DMSO stock for each experiment to avoid precipitation and degradation.
-
Vehicle Control: The concentration of DMSO should be kept consistent across all treatment groups and should not exceed a level that causes cellular toxicity (typically <0.5%).
Signaling Pathways and Workflows
Conclusion
Successful in vitro experimentation with Gefitinib requires a thorough understanding of its mechanism of action, potential challenges, and appropriate experimental techniques. By carefully considering factors such as drug solubility, the potential for acquired resistance, and cell line-specific responses, researchers can design more robust experiments and generate more reliable data. The protocols and troubleshooting guidance provided in this document serve as a starting point for developing and optimizing assays to investigate the effects of Gefitinib in various cellular contexts. As research in this area continues to evolve, so too will the methods for effectively utilizing this important therapeutic agent in the laboratory.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell viability through MTT assay [bio-protocol.org]
- 5. Flow Cytometry Assay [bio-protocol.org]
- 6. Radiosensitizing effects of gefitinib at different administration times in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. Cell apoptosis detection [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.
A Technical Guide for Drug Discovery Professionals
This technical guide provides a comprehensive overview of the validation and comparative analysis of "Compound X," a novel kinase inhibitor with potential therapeutic applications in oncology. The document details the experimental protocols used to confirm its mechanism of action and compares its efficacy against a known therapeutic agent. Data is presented in a clear, tabular format to facilitate interpretation, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals involved in the drug development process.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from in vitro assays comparing Compound X to a standard chemotherapeutic agent, Doxorubicin.
Table 1: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
| Cell Line | Compound X IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast) | 0.52 | 1.2 |
| A549 (Lung) | 0.89 | 2.5 |
| HCT116 (Colon) | 0.65 | 1.8 |
IC50 values were determined after 72 hours of continuous drug exposure.
Table 2: Kinase Inhibitory Activity
| Kinase Target | Compound X Ki (nM) | Doxorubicin Ki (nM) |
| PI3Kα | 15 | >10,000 |
| AKT1 | 250 | >10,000 |
| mTOR | 1,500 | >10,000 |
Ki (inhibition constant) values indicate the concentration of the compound required to produce half-maximum inhibition.
Table 3: Apoptosis Induction in MCF-7 Cells
| Treatment | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 5% |
| Compound X (1 µM) | 45% |
| Doxorubicin (2 µM) | 38% |
% Apoptotic cells were quantified by flow cytometry after 48 hours of treatment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (MCF-7, A549, HCT116) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells were treated with serial dilutions of Compound X or Doxorubicin (ranging from 0.01 µM to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis.
Kinase Inhibition Assay
-
Assay Principle: The inhibitory activity of Compound X against PI3Kα, AKT1, and mTOR was determined using a commercially available ADP-Glo™ Kinase Assay kit.
-
Reaction Setup: Kinase reactions were performed in a 384-well plate containing the respective kinase, substrate, ATP, and varying concentrations of Compound X or Doxorubicin.
-
Incubation: The reaction mixtures were incubated at room temperature for 1 hour.
-
ADP Detection: ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: Kinase Detection Reagent was added to convert ADP to ATP, and the newly synthesized ATP was measured as a luminescent signal using a plate reader.
-
Ki Calculation: The inhibition constant (Ki) values were calculated from the IC50 values obtained from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: MCF-7 cells were treated with vehicle control, Compound X (1 µM), or Doxorubicin (2 µM) for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive cells were considered apoptotic.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships as described in this guide.
Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.
- 1. azbigmedia.com [azbigmedia.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. meshagency.com [meshagency.com]
- 4. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 5. VeriSIM Biomarker Discovery and Validation Explained â Drug Discovery & Development Technology [verisimlife.com]
- 6. bigomics.ch [bigomics.ch]
- 7. editverse.com [editverse.com]
- 8. Manufacturing Cell and Gene Therapies: Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automation in cell and gene therapy manufacturing: from past to future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Process Steps in Cell Therapy Manufacturing [cellandgene.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. contractpharma.com [contractpharma.com]
- 13. Overcoming Challenges Associated with Biologic Drug Formulation & Development [westpharma.com]
- 14. pharmalesson.com [pharmalesson.com]
- 15. blog.lokavant.com [blog.lokavant.com]
- 16. Clinical Trial Data Analysis Services: A Comprehensive Guide [clinicaltrialsarena.com]
- 17. ccrps.org [ccrps.org]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Top 182 Current Topics in Medicinal Chemistry papers published in 2025 [scispace.com]
- 20. CAS White Papers [cas.org]
- 21. Bioinformatics and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Best Bioinformatics SEO Keywords [seopital.co]
Human PD-L1 inhibitor III peptide sequence and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Human PD-L1 Inhibitor III peptide, a potential therapeutic agent in the field of cancer immunotherapy. This document consolidates available data on its sequence, and structure, alongside detailed experimental protocols relevant to its characterization.
Core Peptide Information
This compound is a synthetic peptide designed to modulate the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint pathway. While some commercial suppliers describe it as a human PD-L1 inhibitor, others state that it binds to human PD-1 to inhibit the PD-1/PD-L1 interaction. This ambiguity in the precise binding partner requires empirical validation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Sequence (Single Letter Code) | TEKDYRHGNIRMKLAYDL |
| Sequence (Three Letter Code) | Thr-Glu-Lys-Asp-Tyr-Arg-His-Gly-Asn-Ile-Arg-Met-Lys-Leu-Ala-Tyr-Asp-Leu |
| Molecular Formula | C₉₇H₁₅₅N₂₉O₂₉S₁ |
| Molecular Weight | 2223.70 g/mol |
| Structure | Linear Peptide |
Quantitative Data
As of the latest available information, specific quantitative binding data, such as the dissociation constant (K D) or IC₅₀ values for this compound, are not publicly available in peer-reviewed literature. For comparison, other peptide inhibitors of the PD-1/PD-L1 pathway have reported K D values ranging from nanomolar to low micromolar concentrations[1][2][3]. For instance, the peptide Ar5Y_4 was reported to have a K D value of 1.38 ± 0.39 μM for binding to human PD-1[1]. Another peptide, PPL-C, exhibited a binding affinity (K D ) of 0.75 μM for human PD-L1[2]. A macrocyclic peptide, PD-1/PD-L1-IN 3, which binds to PD-L1, has an IC₅₀ of 5.60 nM for inhibiting the PD-1/PD-L1 interaction[4].
Researchers are encouraged to perform empirical testing to determine the precise binding kinetics and inhibitory concentrations for this compound.
Signaling Pathway
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Engagement of PD-1 on activated T-cells by its ligand PD-L1, which can be expressed on tumor cells, leads to the inhibition of T-cell effector functions, allowing cancer cells to evade immune surveillance. This compound is designed to disrupt this interaction, thereby restoring anti-tumor immunity.
Figure 1. PD-1/PD-L1 signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize peptide inhibitors of the PD-1/PD-L1 pathway.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the determination of binding kinetics and affinity of a peptide inhibitor to its target protein (either PD-1 or PD-L1).
Experimental Workflow for SPR Analysis
Figure 2. Workflow for determining peptide-protein binding affinity using SPR.
Methodology:
-
Reagent Preparation:
-
Recombinant human PD-1 or PD-L1 (ligand) is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
This compound peptide (analyte) is dissolved in a suitable running buffer (e.g., HBS-EP+) to create a dilution series (e.g., 0.1 µM to 10 µM).
-
-
Immobilization:
-
The surface of a sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The ligand is injected over the activated surface to allow for covalent immobilization via amine coupling.
-
The surface is then deactivated using ethanolamine.
-
-
Binding Analysis:
-
The running buffer is flowed over the sensor surface to establish a stable baseline.
-
Each concentration of the analyte is injected over the surface for a defined association time, followed by a dissociation phase with only the running buffer.
-
The change in the refractive index, proportional to the mass of bound analyte, is recorded as a sensorgram.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d/kₐ).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for PD-1/PD-L1 Inhibition
This protocol describes a competitive ELISA to measure the ability of the peptide to inhibit the interaction between PD-1 and PD-L1.
Experimental Workflow for Competitive ELISA
Figure 3. Workflow for assessing PD-1/PD-L1 inhibition using a competitive ELISA.
Methodology:
-
Plate Coating:
-
Microplate wells are coated with recombinant human PD-L1 (e.g., 1-2 µg/mL in PBS) and incubated overnight at 4°C.
-
-
Blocking:
-
The wells are washed and blocked with a blocking buffer (e.g., 5% BSA in PBST) to prevent non-specific binding.
-
-
Competition Reaction:
-
Serial dilutions of the this compound peptide are added to the wells.
-
A constant concentration of biotinylated recombinant human PD-1 is immediately added to all wells.
-
The plate is incubated to allow for competitive binding.
-
-
Detection:
-
The wells are washed, and Streptavidin-HRP conjugate is added, which binds to the biotinylated PD-1 captured by the immobilized PD-L1.
-
After another wash, a chromogenic substrate (e.g., TMB) is added, and the color development is proportional to the amount of PD-1/PD-L1 interaction.
-
-
Data Analysis:
-
The reaction is stopped, and the absorbance is measured.
-
The percentage of inhibition is calculated for each peptide concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value.
-
Structure
The primary structure of this compound is its linear amino acid sequence, TEKDYRHGNIRMKLAYDL. Currently, there is no publicly available data on the experimentally determined three-dimensional structure of this peptide. Computational modeling could be employed to predict its solution-state conformation.
Conclusion
This compound is a peptide with the potential to disrupt the PD-1/PD-L1 immune checkpoint. While its sequence and basic physicochemical properties are known, a comprehensive understanding of its biological activity requires further investigation. Key areas for future research include the definitive identification of its binding partner (PD-1 or PD-L1), quantification of its binding affinity and inhibitory potency, and elucidation of its three-dimensional structure. The experimental protocols provided in this guide offer a framework for the detailed characterization of this and other peptide-based immune checkpoint inhibitors.
References
- 1. Discovery of peptide inhibitors targeting human programmed death 1 (PD-1) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
The Role of Human PD-L1 Inhibitor III in T-cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Human PD-L1 Inhibitor III in the restoration of T-cell-mediated immunity. By blocking the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1), this peptide inhibitor effectively dismantles a key mechanism of tumor immune evasion, thereby unleashing the cytotoxic potential of T-cells. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for assessing inhibitor efficacy, and a summary of quantitative data to support further research and development in the field of cancer immunotherapy.
Introduction: The PD-1/PD-L1 Axis as an Immune Checkpoint
The interaction between the PD-1 receptor, expressed on activated T-cells, and its ligand, PD-L1, found on various cell types including many cancer cells, serves as a crucial immune checkpoint.[1][2] This interaction delivers an inhibitory signal to the T-cell, leading to a state of exhaustion or anergy, characterized by reduced proliferation, cytokine production, and cytotoxic activity.[3] Tumors frequently exploit this pathway to evade immune surveillance and destruction.[1]
This compound is a synthetic peptide with the sequence TEKDYRHGNIRMKLAYDL .[1][2] It is designed to competitively bind to the PD-1 receptor, thereby preventing its engagement with PD-L1 and interrupting the inhibitory signaling cascade.[1][2] This blockade restores the effector functions of T-cells, enabling them to recognize and eliminate cancer cells.
Mechanism of Action: Reversing T-cell Suppression
The binding of PD-L1 to PD-1 on the surface of a T-cell initiates a signaling cascade that dampens the T-cell receptor (TCR) signaling. This process involves the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1, which in turn dephosphorylates key downstream signaling molecules of the TCR pathway, such as ZAP70 and PI3K. The inhibition of these pathways leads to decreased T-cell proliferation and cytokine production.[3]
This compound acts as a competitive antagonist, physically obstructing the PD-1/PD-L1 interaction. This prevents the initiation of the inhibitory signal, allowing for the sustained activation of the TCR signaling pathway. The result is a revitalization of T-cell effector functions, including increased proliferation, enhanced production of pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), and a more robust cytotoxic response against tumor cells.
Data Presentation: Quantitative Analysis of Inhibitor Activity
While comprehensive quantitative data for the biological activity of this compound (TEKDYRHGNIRMKLAYDL) is not extensively available in the public domain, a key binding affinity parameter has been reported. The dissociation constant (Kd) for the interaction of this peptide with human PD-1 has been determined to be 3.13 ± 0.45 μM .
To provide a broader context for the expected efficacy of peptide-based PD-1/PD-L1 inhibitors, the following table summarizes representative quantitative data from studies on other peptide inhibitors with a similar mechanism of action.
| Parameter | Inhibitor | Value | Assay System |
| Binding Affinity (Kd) | Ar5Y_4 | 1.38 ± 0.39 μM | Surface Plasmon Resonance (SPR) |
| IC50 (PD-1/PD-L1 Binding) | PD-1/PD-L1-IN 3 (Macrocyclic Peptide) | 5.60 nM | Homogeneous Time-Resolved Fluorescence (HTRF) |
| EC50 (IFN-γ Secretion) | PD-1/PD-L1-IN 3 (Macrocyclic Peptide) | 400 nM | CMV-specific T-cell co-culture |
| T-cell Activation (IL-2 Production) | Ar5Y_4 | ~67% restoration | Jurkat T-cell and HCT116 co-culture |
Note: The data in the table above is for comparative purposes and is not specific to this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the role of this compound in T-cell activation.
T-cell and Tumor Cell Co-culture Assay for Activation Marker Analysis
This protocol outlines the co-culture of T-cells with tumor cells to assess the impact of this compound on T-cell activation markers.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
PD-L1 positive tumor cell line (e.g., MDA-MB-231, HCT116)
-
This compound (TEKDYRHGNIRMKLAYDL)
-
Anti-CD3 and Anti-CD28 antibodies
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Flow cytometer
-
Fluorescently conjugated antibodies against CD3, CD8, CD69, and PD-1
Procedure:
-
Culture the PD-L1 positive tumor cell line to 80% confluency.
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For purified T-cells, use magnetic-activated cell sorting (MACS).
-
Seed the tumor cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, add PBMCs or T-cells to the wells containing tumor cells at an effector-to-target (E:T) ratio of 10:1.
-
Add this compound to the co-culture at various concentrations (e.g., 0.1, 1, 10, 100 μM). Include a vehicle control (e.g., sterile water or PBS).
-
For a positive control for T-cell activation, add soluble anti-CD3 (1 μg/mL) and anti-CD28 (1 μg/mL) antibodies.
-
Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, harvest the non-adherent cells (T-cells).
-
Stain the cells with fluorescently conjugated antibodies against CD3, CD8, and the activation marker CD69. PD-1 staining can also be included to assess its expression on activated T-cells.
-
Analyze the stained cells using a flow cytometer to determine the percentage of CD69-positive cells within the CD8+ T-cell population.
Cytokine Release Assay (ELISA)
This protocol describes the measurement of IFN-γ and IL-2 released into the supernatant of the co-culture, indicating T-cell activation.
Materials:
-
Supernatants from the T-cell and tumor cell co-culture experiment (from section 4.1)
-
Human IFN-γ and IL-2 ELISA kits
-
Microplate reader
Procedure:
-
Following the co-culture incubation period (48-72 hours), centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Perform the IFN-γ and IL-2 ELISA according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFN-γ and IL-2 in each sample based on a standard curve.
T-cell Proliferation Assay (CFSE-based)
This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of T-cells in response to the inhibitor.
Materials:
-
Isolated T-cells
-
CFSE staining solution
-
PD-L1 positive tumor cell line
-
This compound
-
Complete RPMI-1640 medium
-
Flow cytometer
Procedure:
-
Label isolated T-cells with CFSE according to the manufacturer's protocol. This involves incubating the cells with a specific concentration of CFSE, followed by quenching the staining reaction.
-
Wash the CFSE-labeled T-cells thoroughly.
-
Set up the co-culture with a PD-L1 positive tumor cell line as described in section 4.1, using the CFSE-labeled T-cells.
-
Include the different concentrations of this compound and appropriate controls.
-
Incubate the co-culture for 4-5 days to allow for multiple rounds of cell division.
-
Harvest the non-adherent T-cells.
-
Analyze the cells by flow cytometry. As the T-cells divide, the CFSE fluorescence intensity will be halved in the daughter cells.
-
Quantify the percentage of proliferated T-cells by gating on the populations with reduced CFSE fluorescence compared to the non-proliferating control.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
PD-1/PD-L1 signaling pathway and inhibitor action.
Experimental workflow for assessing T-cell activation.
Conclusion
This compound represents a promising peptide-based therapeutic agent for cancer immunotherapy. By effectively blocking the inhibitory PD-1/PD-L1 signaling pathway, it has the potential to restore and enhance the natural anti-tumor immune response. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this and similar peptide inhibitors. Continued research in this area is crucial for the development of more effective and accessible treatments for a wide range of malignancies.
References
An In-depth Technical Guide to the Binding Affinity of Human PD-L1 Inhibitor III with PD-1
This technical guide provides a comprehensive overview of Human PD-L1 Inhibitor III, focusing on its binding affinity for the programmed cell death protein 1 (PD-1). It is intended for researchers, scientists, and professionals in drug development who are engaged in the field of cancer immunotherapy. This document details the PD-1/PD-L1 signaling pathway, presents quantitative binding data, and outlines the experimental protocols used to determine these interactions.
Introduction to the PD-1/PD-L1 Immune Checkpoint
The Programmed Cell Death Protein 1 (PD-1), also known as CD279, is a critical immune checkpoint receptor expressed on the surface of activated T cells, B cells, and other immune cells. Its primary ligand, Programmed Death-Ligand 1 (PD-L1), is expressed on various cells, including antigen-presenting cells (APCs) and, notably, is often overexpressed on the surface of tumor cells.[1][2]
Under normal physiological conditions, the interaction between PD-1 and PD-L1 plays a crucial role in maintaining self-tolerance and preventing autoimmune reactions by down-regulating the immune system.[2] However, cancer cells exploit this mechanism to evade immune surveillance.[3][4] When PD-L1 on a tumor cell binds to PD-1 on a T cell, it transmits an inhibitory signal that suppresses T-cell proliferation, cytokine production, and cytotoxic activity, leading to T-cell "exhaustion" and allowing the tumor to grow unimpeded.[1][4]
Blocking the PD-1/PD-L1 interaction with therapeutic agents, such as monoclonal antibodies or small molecule inhibitors, can restore the anti-tumor immune response.[4][5] This strategy has revolutionized cancer treatment for various malignancies.[5] Small molecule and peptide inhibitors offer potential advantages over antibody-based therapies, including better tumor penetration, oral bioavailability, and lower manufacturing costs.[6]
The PD-1/PD-L1 Signaling Pathway
The binding of PD-L1 on a tumor cell to the PD-1 receptor on an activated T cell initiates a signaling cascade that inhibits T-cell function. This process is a key mechanism of adaptive immune resistance used by tumors.[3] Upon engagement, the cytoplasmic tail of PD-1 recruits the phosphatase SHP-2.[4] SHP-2 then dephosphorylates and inactivates key downstream signaling components of the T-cell receptor (TCR) and CD28 pathways, effectively dampening T-cell activation.[4]
This compound: Binding Affinity and Mechanism
This compound is a macrocyclic peptide designed to potently and selectively block the interaction between PD-L1 and its receptors, PD-1 and CD80 (B7-1).[7] By binding directly to PD-L1, it prevents the transmission of the inhibitory signal, thereby restoring T-cell function.[7][8]
The inhibitory activity of this compound has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC₅₀) values represent the concentration of the inhibitor required to block 50% of the binding interaction.
| Target Interaction | Assay Type | IC₅₀ (nM) | Reference |
| PD-1 / PD-L1 | Not Specified | 5.60 | [7] |
| CD80 / PD-L1 | Not Specified | 7.04 | [7] |
These low nanomolar IC₅₀ values indicate that this compound is a high-affinity inhibitor of the PD-L1 protein.[7] In cell-based assays, the inhibitor effectively blocks the binding of recombinant PD-L1 to PD-1 expressed on Jurkat T-cells and the binding of PD-1 to PD-L1 expressed on lung cancer cell lines.[7] Furthermore, it has been shown to promote the secretion of Interferon-gamma (IFN-γ) by T-cells in a dose-dependent manner, demonstrating its ability to restore T-cell effector function.[7]
Experimental Protocols for Binding Affinity Determination
The binding affinity and inhibitory potential of compounds like this compound are determined using various biophysical and biochemical assays. The most common techniques include Surface Plasmon Resonance (SPR), Enzyme-Linked Immunosorbent Assay (ELISA), and Homogeneous Time-Resolved Fluorescence (HTRF).
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (K_D).[6][9] It is highly sensitive for characterizing protein-protein and protein-small molecule interactions.
Detailed SPR Protocol for PD-1/PD-L1 Blockade Assay: [6][9]
-
Immobilization of PD-1 : Human PD-1 protein is immobilized onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. A blank flow cell is prepared for reference subtraction.
-
Analyte Preparation : A stock solution of human PD-L1 is prepared in a running buffer (e.g., HBS-EP+). The inhibitor compound is serially diluted to create a range of concentrations.
-
Binding and Inhibition Analysis : A constant concentration of PD-L1 is pre-incubated with each concentration of the inhibitor.
-
Injection : The PD-L1/inhibitor mixtures are injected sequentially over the PD-1-immobilized surface and the reference cell. The association and dissociation phases are monitored in real-time.
-
Regeneration : After each cycle, the sensor surface is regenerated using a low pH solution (e.g., glycine-HCl) to remove bound analyte.
-
Data Analysis : The response units (RU) are recorded. After subtracting the reference cell signal, the percentage of blockade for each inhibitor concentration is calculated relative to a control with no inhibitor. The IC₅₀ value is determined by fitting the data to a dose-response curve.
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins. A competitive or blockade ELISA format is commonly used to screen for inhibitors of protein-protein interactions.
Detailed ELISA Protocol for PD-1/PD-L1 Blockade Assay: [10]
-
Coating : A 96-well microplate is coated with recombinant human PD-L1 protein and incubated overnight at 4°C.
-
Washing and Blocking : The plate is washed with a wash buffer (e.g., PBS with Tween-20) and then blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Inhibitor and Protein Incubation : Serial dilutions of the test inhibitor are added to the wells. Immediately after, a constant concentration of biotinylated human PD-1 protein is added. The plate is incubated to allow for competitive binding to the coated PD-L1.
-
Detection : After washing, Streptavidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotinylated PD-1 captured on the plate.
-
Substrate Addition : Following another wash step, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Measurement : The reaction is stopped with an acid solution, and the absorbance is read on a plate reader. A decrease in signal compared to the no-inhibitor control indicates blockade of the PD-1/PD-L1 interaction.
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ is determined from the dose-response curve.
HTRF is a highly sensitive assay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[11][12] It measures the proximity of two molecules labeled with donor and acceptor fluorophores.[13] It is a homogeneous assay, meaning it does not require separation or wash steps.[14]
Detailed HTRF Protocol for PD-1/PD-L1 Blockade Assay: [13][14]
-
Reagent Preparation : Recombinant human PD-1 and PD-L1, each with a different tag (e.g., 6xHis-tag and Fc-tag, respectively), are used. HTRF detection reagents consist of an anti-tag antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and another anti-tag antibody conjugated to an acceptor (e.g., d2).
-
Assay Dispensing : The assay is performed in a low-volume microplate (e.g., 384-well). Test inhibitor dilutions are dispensed into the wells.
-
Protein Addition : The tagged PD-1 and PD-L1 proteins are added to the wells.
-
Detection Reagent Addition : The HTRF detection reagents (donor and acceptor) are added.
-
Incubation : The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement : The plate is read on an HTRF-compatible reader. The donor is excited, and after a time delay to reduce background fluorescence, emissions are measured at two wavelengths (one for the donor, one for the acceptor).
-
Data Analysis : The ratio of the acceptor to donor emission is calculated. In the presence of a potent inhibitor, the PD-1/PD-L1 interaction is disrupted, separating the donor and acceptor and causing a decrease in the HTRF signal. The IC₅₀ value is derived from the dose-response curve.
Conclusion
This compound is a high-affinity peptide inhibitor that effectively disrupts the immunosuppressive PD-1/PD-L1 signaling axis. The quantitative assessment of its binding affinity, characterized by low nanomolar IC₅₀ values, is critical for its development as a potential therapeutic agent. Standardized and robust experimental protocols, including SPR, ELISA, and HTRF, are essential tools for researchers and drug developers to accurately characterize the potency and mechanism of action of new immune checkpoint inhibitors, paving the way for the next generation of cancer immunotherapies.
References
- 1. Structure of the Complex of Human Programmed Death 1, PD-1, and Its Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Modeling Studies on the Binding Mode of the PD-1/PD-L1 Complex Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
- 4. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 6. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. revvity.com [revvity.com]
The PD-1/PD-L1 Signaling Pathway: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) signaling pathway, a critical immune checkpoint that regulates T-cell activation and tolerance. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the pathway's mechanism, quantitative data, key experimental methodologies, and visual representations of the core processes.
Core Signaling Pathway
The PD-1/PD-L1 pathway plays a crucial role in maintaining immune homeostasis and preventing autoimmunity. However, cancer cells can exploit this pathway to evade immune surveillance.
1.1. Key Molecules
-
PD-1 (Programmed Death-1, CD279): A type I transmembrane protein belonging to the CD28 family, expressed on activated T cells, B cells, and myeloid cells.
-
PD-L1 (Programmed Death-Ligand 1, B7-H1, CD274): A type I transmembrane protein of the B7 family. It is expressed on a wide range of hematopoietic and non-hematopoietic cells, including various cancer cells.
-
PD-L2 (Programmed Death-Ligand 2, B7-DC, CD273): Another ligand for PD-1, with a more restricted expression pattern, primarily found on antigen-presenting cells (APCs) like dendritic cells and macrophages.
-
SHP-1 and SHP-2 (Src homology 2 domain-containing phosphatases): These are cytoplasmic phosphatases that are recruited to the cytoplasmic tail of PD-1 upon ligand binding.
1.2. Mechanism of Action
Under normal physiological conditions, the interaction between PD-1 on activated T cells and its ligands (PD-L1 or PD-L2) on other cells, such as APCs, delivers an inhibitory signal to the T cell. This interaction is a key mechanism for peripheral tolerance, preventing excessive immune responses and autoimmunity.
In the context of cancer, tumor cells can upregulate the expression of PD-L1 on their surface. When tumor-infiltrating T cells that express PD-1 recognize and bind to these cancer cells, the PD-1/PD-L1 interaction triggers a downstream signaling cascade that suppresses the T cell's anti-tumor activity.
The binding of PD-L1 or PD-L2 to PD-1 leads to the phosphorylation of tyrosine residues within the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic domain of PD-1. This phosphorylation event creates docking sites for the SH2 domains of the phosphatases SHP-1 and, more critically, SHP-2.
Recruited SHP-2 then dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways. This leads to the attenuation of T-cell activation, proliferation, cytokine production (such as IFN-γ and IL-2), and cytotoxic activity, ultimately resulting in T-cell "exhaustion" and allowing the tumor to escape immune destruction.
1.3. Downstream Signaling Pathways
The inhibitory signal from PD-1 primarily targets two major downstream signaling cascades initiated by TCR and CD28 engagement:
-
PI3K/Akt Pathway: PD-1 signaling inhibits the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for T-cell survival, proliferation, and metabolic activity.
-
Ras/MEK/ERK Pathway: The Ras/MEK/ERK (MAPK) pathway, which is also essential for T-cell proliferation and effector function, is suppressed by PD-1-mediated signaling.
By inhibiting these critical pathways, PD-1 signaling effectively dampens the overall T-cell response.
Quantitative Data
Quantitative analysis of binding affinities and clinical trial outcomes is essential for understanding the potency of interactions and the efficacy of therapeutic interventions targeting the PD-1/PD-L1 pathway.
Table 1: Binding Affinities of PD-1 and its Ligands
| Interacting Molecules | Dissociation Constant (Kd) | Method |
| Human PD-1 / Human PD-L1 | ~8.2 µM | Surface Plasmon Resonance (SPR) |
| Murine PD-1 / Human PD-L1 | ~8 µM | Surface Plasmon Resonance (SPR) |
| Human PD-1 / Human PD-L2 | ~11.3 nM | Surface Plasmon Resonance (SPR) |
| Wild-type Human PD-1 / Human PD-L2 | 500 nM | Bio-layer Interferometry |
Table 2: Overall Response Rates (ORR) of PD-1/PD-L1 Inhibitors in Clinical Trials (Monotherapy)
| Cancer Type | Overall Response Rate (ORR) (95% CI) |
| All Cancers (Pooled) | 20.21% (18.34–22.15%) |
| Melanoma | 28.9% (23.9-34.0%) |
| Non-Small Cell Lung Cancer (NSCLC) | 19.8% (17.5-22.1%) |
| Renal Cell Carcinoma (RCC) | 23.0% (18.1-27.9%) |
| Urothelial Carcinoma | 20.3% (15.5-25.1%) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 16.1% (13.6-18.5%) |
| Gastric/Gastroesophageal Junction Cancer | 12.1% (9.2-15.0%) |
| Hepatocellular Carcinoma (HCC) | 16.4% (12.8-20.0%) |
| Colorectal Cancer (CRC) | 3.6% (1.5-5.7%) |
Data compiled from a meta-analysis of 160 prospective clinical trials.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the PD-1/PD-L1 pathway.
3.1. Immunohistochemistry (IHC) for PD-L1 Expression
This protocol outlines the general steps for detecting PD-L1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Deparaffinization and rehydration solutions (e.g., xylene, ethanol series)
-
Antigen retrieval solution (e.g., EDTA buffer, pH 9.0)
-
Pressure cooker or water bath for heat-induced epitope retrieval
-
Hydrogen peroxide block
-
Primary antibody against PD-L1 (e.g., clone 28-8 or E1L3N)
-
Negative control reagent
-
Polymer-based detection system (e.g., HRP-conjugated secondary antibody)
-
Chromogen substrate (e.g., DAB)
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate sections through a series of graded ethanol solutions to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer in a pressure cooker or water bath. This step is critical for unmasking the antigen epitopes.
-
-
Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Incubate sections with the primary anti-PD-L1 antibody or a negative control reagent for a specified time and temperature.
-
Apply a linker antibody followed by the polymer-based detection reagent.
-
Add the chromogen substrate to visualize the antibody binding.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the slides through graded ethanol and xylene.
-
Coverslip the slides using a permanent mounting medium.
-
3.2. Flow Cytometry for PD-1 and PD-L1 Expression
This protocol describes the detection of PD-1 and PD-L1 on the surface of single cells.
Materials:
-
Single-cell suspension (e.g., from peripheral blood mononuclear cells or dissociated tumors)
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc receptor blocking solution
-
Fluorochrome-conjugated primary antibodies against PD-1, PD-L1, and cell lineage markers (e.g., CD3, CD4, CD8)
-
Isotype control antibodies
-
Viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: *
An In-Depth Technical Guide to Human PD-L1 Inhibitor III for Cancer Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death-ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical immune checkpoint protein that plays a significant role in tumor immune evasion.[1] Its interaction with the PD-1 receptor on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[2][3] The development of inhibitors that block the PD-1/PD-L1 pathway has revolutionized cancer immunotherapy.[4] This technical guide provides a comprehensive overview of a peptide-based inhibitor, Human PD-L1 Inhibitor III, for use in cancer immunology research.
Core Compound Details: this compound
This compound is a peptide inhibitor designed to block the interaction between human PD-L1 and its binding partners, PD-1 and CD80.[5] It is also commercially available under the name PD-1/PD-L1 Inhibitor 3.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Peptide Sequence | TEKDYRHGNIRMKLAYDL |
| Molecular Formula | C₉₇H₁₅₅N₂₉O₂₉S |
| Molecular Weight | 2223.70 g/mol |
| Appearance | Lyophilized powder |
| Solubility | Soluble in water and DMSO |
Mechanism of Action
This compound functions by directly binding to human PD-L1, thereby sterically hindering its interaction with PD-1 and CD80.[5] By blocking these interactions, the inhibitor disrupts the negative signaling cascade that leads to T-cell suppression. This "release of the brakes" on the immune system allows for the restoration and enhancement of T-cell-mediated anti-tumor activity.
Quantitative Data
The inhibitory activity of this compound has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in disrupting the key interactions of PD-L1.
Table 2: In Vitro Efficacy of this compound
| Interaction Blocked | IC50 Value (nM) | Assay Type |
| PD-1 / PD-L1 | 5.6 | Biochemical Assay |
| CD80 / PD-L1 | 7.04 | Biochemical Assay |
Data sourced from supplier datasheets.[5]
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding Inhibition
This biochemical assay is used to determine the IC50 value of an inhibitor for the PD-1/PD-L1 interaction.[6][7][8]
Materials:
-
Recombinant human PD-1 protein (e.g., His-tagged)
-
Recombinant human PD-L1 protein (e.g., Fc-tagged)
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer
-
This compound
-
384-well low-volume plates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the recombinant human PD-1 and PD-L1 proteins to the wells.
-
Add the FRET donor- and acceptor-conjugated antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the inhibitor concentration to determine the IC50 value.
Cell-Based Reporter Assay for PD-1/PD-L1 Blockade
This assay measures the ability of an inhibitor to restore T-cell activation in a co-culture system.[9]
Materials:
-
PD-1 effector cells (e.g., Jurkat T cells engineered to express PD-1 and an NFAT-luciferase reporter)
-
PD-L1 expressing cells (e.g., CHO-K1 or a cancer cell line engineered to express PD-L1)
-
Cell culture medium
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
Procedure:
-
Seed the PD-L1 expressing cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add the inhibitor dilutions to the wells containing the PD-L1 expressing cells.
-
Add the PD-1 effector cells to the wells.
-
Co-culture the cells for a specified time (e.g., 6-24 hours) at 37°C in a CO₂ incubator.
-
Add the luciferase assay reagent to the wells.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the EC50 value, which represents the concentration at which the inhibitor induces a half-maximal response in T-cell activation.
Conclusion
This compound is a potent peptide-based tool for researchers in cancer immunology. Its ability to block the interaction of PD-L1 with both PD-1 and CD80 makes it a valuable reagent for in vitro studies aimed at understanding the intricacies of the PD-1/PD-L1 signaling pathway and for the preliminary evaluation of novel therapeutic strategies. The provided data and experimental frameworks offer a solid foundation for its application in the laboratory. Further in vivo studies are warranted to explore its full therapeutic potential.
References
- 1. The role of PD-1/PD-L1 and application of immune-checkpoint inhibitors in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a new inhibitor targeting PD-L1 for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro characterization of odorranalectin for peptide-based drug delivery across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PD-1 and PDL-1 Immune Check Point Inhibitors for Cancer Treatment [delveinsight.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery through Machine Learning and Preclinical Validation of Novel Anti-Diabetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Peptide-Based PD-L1 Inhibitors: A Technical Guide to a New Frontier in Cancer Immunotherapy
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, peptide-based inhibitors targeting the Programmed Death-Ligand 1 (PD-L1) are emerging as a promising therapeutic modality. Offering potential advantages over traditional monoclonal antibodies, these smaller molecules are poised to overcome challenges related to tissue penetration, immunogenicity, and production costs.[1] This technical guide provides an in-depth overview of the core principles, experimental validation, and therapeutic potential of peptide-based PD-L1 inhibitors for researchers, scientists, and drug development professionals.
The PD-1/PD-L1 Axis: A Key Immune Checkpoint
The interaction between Programmed Death-1 (PD-1), a receptor expressed on activated T cells, and its ligand, PD-L1, expressed on various cells including many cancer cells, is a critical immune checkpoint.[2] This binding event transmits an inhibitory signal to the T cell, leading to its exhaustion and preventing it from attacking the tumor cell.[3] By overexpressing PD-L1, cancer cells exploit this natural mechanism to evade the host's immune system.[3] The blockade of the PD-1/PD-L1 interaction is a clinically validated strategy to restore T-cell activity against tumors.[3]
Peptide Inhibitors: A New Wave of Immunotherapeutics
Peptide-based inhibitors are designed to disrupt the PD-1/PD-L1 interaction, thereby "releasing the brakes" on the anti-tumor immune response. These peptides offer several advantages, including their smaller size, which may allow for better penetration into the tumor microenvironment, and potentially lower immunogenicity compared to monoclonal antibodies.[1][4]
Mechanism of Action
Peptide inhibitors can be designed to target either PD-1 or PD-L1. Those targeting PD-L1 bind to it in a manner that sterically hinders its interaction with PD-1 on T cells. This disruption reactivates T cells, enabling them to recognize and eliminate cancer cells.[4][5]
Quantitative Analysis of Peptide-Based PD-L1 Inhibitors
The efficacy of peptide-based PD-L1 inhibitors is evaluated through various quantitative measures, including binding affinity (K D), half-maximal inhibitory concentration (IC 50), and in vivo tumor growth inhibition. The following tables summarize key quantitative data for several promising peptide inhibitors.
| Peptide ID | Target | Binding Affinity (K D) | Reference |
| Ar5Y_4 | hPD-1 | 1.38 ± 0.39 μM | [1] |
| nABP284 | PD-1 | 11.8 μM | [6] |
| nABPD1 | PD-1 | 11.9 nM | [6] |
| PPL-C | PD-L1 | 0.75 μM | [7] |
| TPP-1 | PD-L1 | 95 nM | [8] |
| Peptide ID | Assay | IC 50 | Reference |
| CLP-2 | Human PD-1/PD-L1 Blocking | 6073 nM | [5] |
| C7 | Human PD-1/PD-L1 Blocking | 180 nM | [5] |
| C12 | Human PD-1/PD-L1 Blocking | 440 nM | [5] |
| nABP284 | PD-1/PD-L1 Blocking | 9.610 μM | [6] |
| nABPD1 | PD-1/PD-L1 Blocking | 2.585 μM | [6] |
| Peptide ID | Animal Model | Dosing | Tumor Growth Inhibition | Reference |
| CLP002 | CT26 Tumor-Bearing Mice | 2 mg/kg, daily, i.p. | Effective suppression of tumor growth | [4] |
| C7 | CT26 Syngeneic Balb/c Mice | 0.5 mg/kg, daily, i.p. | Significant in vivo anti-tumor activity | [5] |
| C12 | CT26 Syngeneic Balb/c Mice | 0.5 mg/kg, daily, i.p. | Significant in vivo anti-tumor activity | [5] |
| PPL-C | CT26-Bearing Mice | Not Specified | 78% reduction in tumor mass development | [7] |
| PA-mL7N | 4T1 Syngeneic Mouse Breast Cancer | 8 mg/kg, daily, i.p. | Significantly outperformed anti-PD-1 antibody | [8] |
Key Experimental Protocols
The development and validation of peptide-based PD-L1 inhibitors rely on a suite of robust experimental protocols. Detailed methodologies for key assays are outlined below.
Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (K D), association rate (k a), and dissociation rate (k d) of a peptide inhibitor to its target protein (e.g., PD-L1).
Methodology:
-
Immobilization: Recombinant human PD-L1 protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[1][9]
-
Binding Analysis: A series of concentrations of the peptide inhibitor are injected over the sensor chip surface at a constant flow rate.[1][9]
-
Data Acquisition: The association and dissociation of the peptide are monitored in real-time by detecting changes in the refractive index at the chip surface, generating a sensorgram.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the K D, k a, and k d values.[9]
In Vitro PD-1/PD-L1 Blocking Assay (ELISA-based)
Objective: To quantify the ability of a peptide inhibitor to block the interaction between PD-1 and PD-L1.
Methodology:
-
Coating: A 96-well plate is coated with recombinant human PD-L1.[7]
-
Blocking: The plate is blocked with a suitable blocking buffer (e.g., BSA) to prevent non-specific binding.[7]
-
Inhibition: A fixed concentration of biotinylated recombinant human PD-1 is mixed with varying concentrations of the peptide inhibitor and added to the wells.[9]
-
Detection: The amount of biotinylated PD-1 bound to the plate is detected using a streptavidin-HRP conjugate followed by a colorimetric substrate.
-
Analysis: The absorbance is measured, and the IC 50 value is calculated, representing the concentration of the peptide inhibitor required to block 50% of the PD-1/PD-L1 interaction.
T-Cell Activation/Co-culture Assay
Objective: To assess the functional ability of a peptide inhibitor to restore T-cell activity in the presence of PD-L1-expressing cancer cells.[4]
Methodology:
-
Cell Culture: PD-L1-expressing cancer cells (e.g., DU-145, MDA-MB-231) are co-cultured with a T-cell line (e.g., Jurkat) or peripheral blood mononuclear cells (PBMCs).[4][5]
-
Treatment: The co-culture is treated with varying concentrations of the peptide inhibitor.
-
Functional Readouts: T-cell activation is assessed by measuring:
-
Cytokine Secretion: Levels of cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) in the culture supernatant are quantified by ELISA.[5][6]
-
T-cell Proliferation: T-cell proliferation is measured using assays such as MTT or CFSE dilution assays.[4][10]
-
Apoptosis: T-cell apoptosis can be measured by flow cytometry using Annexin V and PI staining.[4]
-
In Vivo Tumor Model Studies
Objective: To evaluate the anti-tumor efficacy of a peptide inhibitor in a living organism.
Methodology:
-
Animal Model: Syngeneic mouse models, where immunocompetent mice are implanted with a compatible tumor cell line (e.g., CT26, 4T1), are commonly used.[5][8][11]
-
Treatment: Once tumors reach a palpable size, mice are treated with the peptide inhibitor, a control peptide, and often a positive control like an anti-PD-L1 antibody.[4][8] Administration can be intraperitoneal (i.p.) or intravenous (i.v.).[4][8]
-
Efficacy Assessment:
Visualizing the Landscape: Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of peptide inhibitor action.
Caption: General experimental workflow for the development of peptide-based PD-L1 inhibitors.
Future Directions and Conclusion
Peptide-based PD-L1 inhibitors represent a highly promising avenue in cancer immunotherapy. Their unique characteristics may allow for the development of more effective and safer treatment options.[1][4] Ongoing research is focused on optimizing peptide stability, affinity, and delivery to further enhance their therapeutic potential.[5] The continued exploration of these molecules will undoubtedly contribute to the growing arsenal of weapons against cancer. This technical guide provides a foundational understanding for professionals dedicated to advancing this exciting field.
References
- 1. oncotarget.com [oncotarget.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering a High-Affinity PD-1 Peptide for Optimized Immune Cell–Mediated Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 12. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Human PD-L1 Inhibitor III: A Technical Overview of its Role in Modulating the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Human PD-L1 Inhibitor III, a peptide-based antagonist of the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) signaling pathway. The content herein is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of its mechanism of action, available quantitative data, and the experimental protocols utilized in its initial characterization. While in-depth in vivo and tumor microenvironment-specific data for this particular peptide are limited in publicly available literature, this guide synthesizes the foundational research and provides context for its potential immunomodulatory effects.
Core Concept: Disrupting Immune Suppression
The PD-1/PD-L1 axis is a critical immune checkpoint that regulates T-cell activation and tolerance.[1] Many cancer cells exploit this pathway by overexpressing PD-L1 on their surface, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and immune evasion.[1] this compound is a synthetic peptide designed to physically block the interaction between PD-1 and PD-L1, thereby preventing the transmission of the inhibitory signal and restoring the anti-tumor activity of T cells.[2]
The peptide with the sequence TEKDYRHGNIRMKLAYDL, commercially known as this compound, was identified as "Ar5Y_3" in the foundational study by Li et al. (2016). This peptide was developed through a computational de novo design method to target the human PD-1 receptor.
Quantitative Data Summary
The primary quantitative data available for this compound pertains to its binding affinity for the human PD-1 receptor. This data is derived from Surface Plasmon Resonance (SPR) analysis as detailed in the initial discovery publication.
| Peptide Identifier | Sequence | Binding Affinity (KD) in µM |
|---|---|---|
| This compound (Ar5Y_3) | TEKDYRHGNIRMKLAYDL | 3.13 ± 0.45 |
Signaling Pathway and Mechanism of Action
This compound functions by competitively binding to the PD-1 receptor, thereby sterically hindering the binding of its natural ligand, PD-L1. This blockade abrogates the downstream signaling cascade that would otherwise lead to the suppression of T-cell activity. The anticipated outcome within the tumor microenvironment is the revitalization of exhausted T cells, leading to enhanced tumor cell recognition and lysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the foundational research paper by Li et al. (2016).
De Novo Peptide Design
The design of this compound (Ar5Y_3) was based on a computational method to identify peptide ligands for human PD-1. The key anchor residues from PD-L1 (Y56, R113, A121, D122, and Y123) that are critical for binding to PD-1 were used as a template. A scaffold fragment library composed of helices and strands was screened to find fragments that could appropriately present these anchor residues. The selected fragments were then grafted onto the scaffold, and the sequence was optimized using the Rosetta modeling package.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (KD) of the designed peptide to human PD-1.
-
Instrumentation: Biacore T200 instrument.
-
Procedure:
-
Recombinant human PD-1 protein was immobilized on a CM5 sensor chip.
-
A series of concentrations of the this compound peptide were injected over the chip surface.
-
The association and dissociation rates were monitored in real-time.
-
The resulting sensorgrams were analyzed to calculate the equilibrium dissociation constant (KD).
-
Jurkat T-cell and HCT116 Co-culture Assay for IL-2 Production
-
Objective: To assess the ability of the peptide to restore the function of suppressed T cells.
-
Cell Lines:
-
Jurkat T cells (human T lymphocyte cell line)
-
HCT116 cells (human colon cancer cell line)
-
-
Procedure:
-
HCT116 cells were stimulated with IFN-γ to upregulate the expression of PD-L1.
-
Jurkat T cells were activated, leading to the expression of PD-1.
-
The activated Jurkat T cells were co-cultured with the IFN-γ-pretreated HCT116 cells.
-
This compound was added to the co-culture at a specified concentration (e.g., 250 µM).
-
The supernatant was collected, and the concentration of Interleukin-2 (IL-2) was measured by ELISA. An increase in IL-2 production in the presence of the inhibitor indicates a restoration of T-cell function.
-
Experimental and Logical Workflows
The workflow for the discovery and initial validation of this compound is outlined below.
Modulation of the Tumor Microenvironment: A Prospective Outlook
While the direct effects of this compound on the broader tumor microenvironment (TME) have not been extensively documented in peer-reviewed literature, its mechanism of action allows for several informed projections. By blocking the PD-1/PD-L1 axis, peptide inhibitors are expected to induce a cascade of immunomodulatory effects within the TME.
-
Reinvigoration of Cytotoxic T Lymphocytes (CTLs): The primary effect is the restoration of effector functions in exhausted CD8+ T cells, leading to enhanced proliferation, cytokine release (e.g., IFN-γ, TNF-α), and direct killing of tumor cells.
-
Modulation of Regulatory T cells (Tregs): Blockade of PD-1 signaling may also impact the function and stability of suppressive Treg cells within the tumor, potentially reducing their inhibitory capacity.
-
Activation of other Immune Cells: The restoration of IFN-γ production by CTLs can further activate other components of the anti-tumor immune response, including natural killer (NK) cells and dendritic cells (DCs), and may promote the M1 polarization of tumor-associated macrophages (TAMs).
It is crucial to note that these are anticipated effects based on the known biology of the PD-1/PD-L1 pathway. Further preclinical in vivo studies are necessary to fully elucidate the comprehensive impact of this compound on the complex cellular and molecular landscape of the tumor microenvironment.
Conclusion
This compound is a computationally designed peptide that effectively binds to the human PD-1 receptor and shows promise in restoring T-cell function in vitro by blocking the PD-1/PD-L1 interaction. The available data provides a solid foundation for its mechanism of action. However, to fully realize its therapeutic potential, further investigations are required to characterize its in vivo efficacy, safety profile, and its detailed impact on the diverse immune cell populations within the tumor microenvironment. This technical guide serves as a foundational resource for researchers and drug developers interested in the continued exploration of this and other peptide-based immune checkpoint inhibitors.
References
An In-depth Technical Guide to Early-Stage Research on Novel PD-L1 Peptide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, methodologies, and data in the burgeoning field of programmed death-ligand 1 (PD-L1) peptide inhibitors. As an alternative to monoclonal antibodies, peptide-based inhibitors offer distinct advantages, including smaller size for better tumor penetration, lower production costs, and potentially reduced immunogenicity.[1][2][3] This document details the underlying biology, discovery workflows, key experimental protocols, and quantitative data on novel peptide inhibitors designed to disrupt the PD-1/PD-L1 immune checkpoint.
The PD-1/PD-L1 Signaling Pathway: A Key Immune Checkpoint
The interaction between Programmed Death-1 (PD-1), a receptor expressed on activated T cells, and its ligand, PD-L1, which is often overexpressed on tumor cells, is a critical immune checkpoint.[4] This binding transmits an inhibitory signal to the T cell, leading to its exhaustion and preventing it from attacking the cancer cell.[5][6] This mechanism of "immune escape" is a primary way tumors evade the body's natural defenses.[7][8] Inhibitors that block this interaction can restore the T cell's cytotoxic function, enabling the immune system to recognize and eliminate cancer cells.[4][9]
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. oncotarget.com [oncotarget.com]
- 3. resource.aminer.org [resource.aminer.org]
- 4. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. navinci.se [navinci.se]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Human PD-L1 Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death-ligand 1 (PD-L1) is a critical immune checkpoint protein that plays a significant role in adaptive immune resistance.[1][2][3][4][5] Its expression on the surface of various cancer cells allows them to evade the host's immune system by binding to the PD-1 receptor on activated T cells, thereby inhibiting T-cell-mediated antitumor responses.[1][3][4][5] Human PD-L1 Inhibitor III is a potent, cell-permeable peptide inhibitor designed to block the interaction between human PD-L1 and its receptor, PD-1. By disrupting this signaling pathway, the inhibitor aims to restore T-cell activity against tumor cells. These application notes provide detailed protocols for the reconstitution, storage, and in vitro application of this compound.
Product Information
| Property | Value | Reference |
| Molecular Formula | C97H155N29O29S | [6] |
| Molecular Weight | 2223.70 g/mol | [6] |
| CAS Number | 2135542-84-4 | [6] |
| Physical State | Lyophilized Powder | N/A |
| Purity | >95% | N/A |
Reconstitution and Storage
Proper reconstitution and storage of this compound are crucial for maintaining its biological activity and ensuring experimental reproducibility.
Reconstitution Protocol:
It is recommended to prepare a stock solution of high concentration that can be further diluted to the working concentration for various assays.
-
Centrifuge the Vial: Before opening, briefly centrifuge the vial of lyophilized powder to ensure that all the material is at the bottom.
-
Solvent Selection: Based on the peptide's properties, sterile Dimethyl Sulfoxide (DMSO) or sterile water are the recommended solvents for initial reconstitution.[6][7]
-
Preparation of Stock Solution:
-
To prepare a 10 mM stock solution, add the appropriate volume of solvent to the vial. For example, for 1 mg of the inhibitor (MW = 2223.7 g/mol ), add 44.97 µL of solvent.
-
Vortex gently or sonicate briefly to ensure the peptide is fully dissolved. Visually inspect the solution to confirm there are no particulates.
-
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the peptide.
Storage Conditions:
| Form | Storage Temperature | Shelf Life |
| Lyophilized Powder | -20°C | 3 years[8][9] |
| Stock Solution in Solvent | -80°C | 1 year[8][9] |
Note: Avoid repeated freeze-thaw cycles of the stock solution.[8] When stored at -20°C in solvent, the shelf life is reduced to approximately one month.[8]
PD-L1 Signaling Pathway
The PD-1/PD-L1 signaling pathway is a key negative regulator of T-cell activation. The binding of PD-L1 on tumor cells to PD-1 on T-cells leads to the suppression of T-cell effector functions, allowing the tumor to evade immune surveillance.[1][2][4][5]
Caption: PD-L1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro PD-1/PD-L1 Blockade Bioassay
This protocol describes a cell-based assay to measure the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell activation. This assay utilizes engineered Jurkat T-cells expressing PD-1 and a luciferase reporter driven by an NFAT response element, and a cell line expressing human PD-L1.
Materials:
-
PD-1 Effector Cells (e.g., Jurkat-PD-1-NFAT-Luc)
-
PD-L1 aAPC/CHO-K1 Cells
-
Assay Medium (e.g., RPMI 1640 + 10% FBS)
-
This compound stock solution
-
White, flat-bottom 96-well assay plates
-
Luciferase detection reagent
-
Luminometer
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 3. PD-L1 expression and PD-1 checkpoint pathway in cancer - Cancer: overview - Immunoway [immunoway.com]
- 4. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | TargetMol [targetmol.com]
Application Notes and Protocols: Human PD-L1 Inhibitor III in Tumor-Immune Cell Co-culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein frequently overexpressed on tumor cells. Its interaction with the PD-1 receptor on activated T cells leads to the suppression of the anti-tumor immune response, allowing cancer cells to evade immune surveillance. Human PD-L1 Inhibitor III is a synthetic peptide inhibitor designed to block the PD-1/PD-L1 interaction, thereby restoring T-cell activity against cancer cells. These application notes provide detailed protocols for utilizing this compound in a co-culture system of tumor and immune cells to evaluate its efficacy.
Inhibitor Profile:
| Property | Value |
| Product Name | This compound |
| Peptide Sequence | TEKDYRHGNIRMKLAYDL |
| Molecular Weight | 2223.70 g/mol |
| CAS Number | 2135542-84-4 |
| Target | Human PD-L1 |
| Mechanism of Action | Binds to PD-L1 and sterically hinders its interaction with the PD-1 receptor. |
Data Presentation
The following tables summarize representative data obtained from co-culture experiments designed to assess the bioactivity of this compound. This data is intended to be exemplary and actual results may vary depending on the specific cell lines and experimental conditions used.
Table 1: T-Cell Activation in Co-culture
Co-culture of PD-L1 positive tumor cells (e.g., MDA-MB-231) with human Peripheral Blood Mononuclear Cells (PBMCs) for 72 hours. T-cell activation was assessed by flow cytometry.
| Inhibitor Concentration | % CD8+ T-Cells Expressing IFN-γ | % CD8+ T-Cells Expressing Granzyme B |
| Vehicle Control | 8.5% | 12.3% |
| 1 nM | 15.2% | 20.1% |
| 10 nM | 28.9% | 35.7% |
| 100 nM | 45.6% | 52.4% |
| 1 µM | 48.2% | 55.8% |
| Positive Control (Anti-PD-L1 mAb) | 50.1% | 58.2% |
Table 2: Cytokine Release in Co-culture Supernatant
Measurement of key pro-inflammatory cytokines in the supernatant of a 72-hour tumor-PBMC co-culture.
| Inhibitor Concentration | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | 150 | 80 |
| 1 nM | 320 | 180 |
| 10 nM | 650 | 410 |
| 100 nM | 1200 | 850 |
| 1 µM | 1280 | 890 |
| Positive Control (Anti-PD-L1 mAb) | 1350 | 920 |
Table 3: Tumor Cell Viability in Co-culture
Assessment of tumor cell viability after 72 hours of co-culture with activated PBMCs.
| Inhibitor Concentration | Tumor Cell Viability (%) |
| Vehicle Control | 85% |
| 1 nM | 68% |
| 10 nM | 45% |
| 100 nM | 25% |
| 1 µM | 22% |
| Positive Control (Anti-PD-L1 mAb) | 20% |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the PD-1/PD-L1 signaling pathway and the mechanism by which this compound restores anti-tumor immunity.
Application Notes and Protocols for Human PD-L1 Inhibitor III in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction Immune checkpoint inhibitors have revolutionized cancer therapy by targeting pathways that tumors exploit to evade the immune system.[1] One such critical pathway is the interaction between Programmed cell death protein 1 (PD-1) on T-cells and its ligand, Programmed death-ligand 1 (PD-L1), which is often expressed on tumor cells.[2][3] This interaction suppresses T-cell activity, allowing cancer cells to grow unchecked.[1][4] Human PD-L1 inhibitors are monoclonal antibodies designed to block this interaction, thereby restoring the anti-tumor immune response.[1][5]
Humanized mouse models, which are immunodeficient mice engrafted with a functional human immune system, are indispensable tools for the preclinical evaluation of human-specific immunotherapies like PD-L1 inhibitors.[6][7][8] These models allow for the in vivo assessment of efficacy, mechanism of action, and pharmacodynamics in a system that recapitulates human tumor-immune interactions.[7][9]
This document provides detailed application notes and experimental protocols for the use of a representative agent, designated here as "Human PD-L1 Inhibitor III," in various humanized mouse models. The methodologies and data presented are based on established findings for clinically relevant anti-human PD-L1 antibodies.
Mechanism of Action
This compound is a monoclonal antibody that binds to human PD-L1, preventing it from interacting with its receptor, PD-1, on activated T-cells. This blockade disrupts the inhibitory signal, leading to the reactivation of tumor-specific T-cells, which can then recognize and eliminate cancer cells.[5]
Caption: PD-1/PD-L1 pathway and inhibitor mechanism of action.
Application Notes
Selection of Humanized Mouse Model
Choosing the appropriate humanized mouse model is critical and depends on the study's objectives, timeline, and endpoint analyses.[9]
| Model Type | Description | Advantages | Disadvantages | Best For |
| Hu-PBMC | Immunodeficient mice (e.g., NSG) engrafted with human Peripheral Blood Mononuclear Cells. | Rapid engraftment (2-3 weeks). Cost-effective. Ideal for T-cell modulation studies.[9][10] | Short study window (3-5 weeks) due to Graft-versus-Host Disease (GvHD). Limited myeloid and B-cell reconstitution.[6] | Short-term efficacy and proof-of-concept studies. |
| Hu-HSC | Mice engrafted with human CD34+ Hematopoietic Stem Cells (HSCs). | Stable, long-term engraftment (>9 months).[9] Development of a multi-lineage human immune system (T-cells, B-cells, myeloid cells).[6][10] | Slower immune reconstitution (12-16 weeks). Higher cost. T-cell function can be suboptimal.[6] | Long-term efficacy, combination therapies, and studies requiring a more complete human immune system. |
| Knock-in Models | Mice genetically engineered to express human PD-L1 (or PD-1) in place of the murine counterpart. | Fully competent murine immune system. Allows for the study of human-specific antibodies without GvHD.[4][9] | Does not model the full complexity of human immune-tumor interactions. Requires syngeneic tumors expressing the target. | Evaluating human-specific inhibitors targeting a single checkpoint in an immunocompetent system. |
Tumor Model Selection
The choice of tumor model is equally important for clinical relevance.
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically. These are reproducible and cost-effective but may lack the heterogeneity of patient tumors.[11]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are implanted directly into mice. PDX models better preserve the original tumor architecture, heterogeneity, and tumor microenvironment.[11][12] The use of HLA-matched tumors and immune cells can improve the relevance of these models.[11]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in Hu-PBMC Humanized Mice
This protocol outlines a short-term efficacy study using a CDX model in PBMC-humanized mice.
1. Materials:
-
Mice: 6-8 week old immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ - NSG).
-
Cells: Human cancer cell line with known PD-L1 expression (e.g., A549 lung carcinoma) and cryopreserved human PBMCs.
-
Reagents: Matrigel, RPMI-1640 media, this compound, isotype control antibody, vehicle (e.g., sterile PBS).
2. Experimental Workflow:
Caption: Experimental workflow for an in vivo efficacy study.
3. Procedure:
-
Humanization: Inject 5-10 x 106 human PBMCs intraperitoneally into each NSG mouse. Allow 1-2 weeks for engraftment.
-
Tumor Implantation: Subcutaneously inject 5 x 106 A549 cells mixed 1:1 with Matrigel into the flank of each humanized mouse.
-
Monitoring & Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm3, randomize mice into treatment groups (n=8-10 per group).[4][13]
-
Treatment Administration: Administer this compound intraperitoneally (i.p.) at a specified dose (e.g., 5-10 mg/kg).[11] Treatment is typically given twice a week.[13] Include vehicle and isotype control groups.
-
Efficacy Assessment: Measure tumor volume and body weight twice weekly. The study endpoint is typically reached when tumors in the control group exceed 1500 mm3 or after 3-4 weeks to avoid severe GvHD.
-
Endpoint Analysis: At the study endpoint, collect tumors, spleens, and peripheral blood for pharmacodynamic analysis.
Protocol 2: Pharmacodynamic (PD) Analysis
PD assays are crucial to confirm the mechanism of action.
1. Sample Preparation:
-
Tumors: Dissociate tumors into single-cell suspensions using a tumor dissociation kit and gentle mechanical disruption.
-
Spleen: Generate a single-cell suspension by mashing the spleen through a 70 µm cell strainer.
-
Blood: Collect peripheral blood into EDTA-coated tubes for immune cell analysis.
2. Flow Cytometry Analysis:
-
Objective: To quantify changes in human immune cell populations (e.g., CD8+ T-cells, CD4+ T-cells, regulatory T-cells) within the tumor, spleen, and blood.
-
Procedure:
-
Stain single-cell suspensions with a panel of fluorescently labeled antibodies against human immune markers (e.g., hCD45, hCD3, hCD8, hCD4, FoxP3).
-
Analyze stained cells using a flow cytometer.
-
Gate on human CD45+ cells to specifically analyze the human immune compartment.[11]
-
Quantify the percentage and absolute counts of various T-cell subsets. An increase in the CD8+/Treg ratio within the tumor is a common indicator of efficacy.[13]
-
3. Receptor Occupancy (RO) Assay:
-
Objective: To measure the extent to which this compound is bound to its target (PD-L1) on cells.[14]
-
Procedure (by Flow Cytometry):
-
Collect blood or tumor samples at various time points after dosing.
-
Stain cells with a fluorescently labeled anti-human PD-L1 antibody that does not compete with the therapeutic antibody for binding.
-
The reduction in signal compared to pre-dose or vehicle-treated samples indicates the level of receptor occupancy by the therapeutic inhibitor.
-
Data Presentation
Quantitative data should be presented clearly to allow for straightforward interpretation and comparison between treatment groups.
Table 1: Efficacy of this compound on Tumor Growth
(Representative data based on A549 CDX model in Hu-PBMC mice)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | p-value (vs. Vehicle) |
| Vehicle | - | 2x / week, i.p. | 1450 ± 150 | - | - |
| Isotype Control | 10 | 2x / week, i.p. | 1425 ± 165 | 1.7% | >0.05 |
| PD-L1 Inhibitor III | 5 | 2x / week, i.p. | 783 ± 95 | 46% | <0.01 |
| PD-L1 Inhibitor III | 10 | 2x / week, i.p. | 478 ± 70 | 67% | <0.001 |
TGI (%) is calculated as [1 - (Mean Tumor VolumeTreated / Mean Tumor VolumeVehicle)] x 100.
Table 2: Pharmacodynamic Effects in the Tumor Microenvironment (TME)
(Representative data from dissociated tumors at study endpoint)
| Treatment Group | Dose (mg/kg) | % hCD8+ of hCD45+ cells ± SEM | % Treg (CD4+FoxP3+) of hCD45+ cells ± SEM | CD8+ / Treg Ratio |
| Vehicle | - | 12.5 ± 2.1 | 8.5 ± 1.5 | 1.47 |
| Isotype Control | 10 | 13.1 ± 2.5 | 8.2 ± 1.3 | 1.60 |
| PD-L1 Inhibitor III | 10 | 28.7 ± 4.5 | 4.1 ± 0.9 | 7.00* |
*p < 0.01 compared to Vehicle group.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The role of PD-1/PD-L1 and application of immune-checkpoint inhibitors in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. en.gempharmatech.com [en.gempharmatech.com]
- 5. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 6. Humanized Mice in Immuno-Oncology Research: Progress and Challenges - Creative Biolabs [creative-biolabs.com]
- 7. Humanized mouse models for immuno-oncology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Humanized Mouse Models for Immuno-Oncology Research: A Review and Implications in Lung Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. biocytogen.com [biocytogen.com]
Application Notes and Protocols for In Vivo Studies of Human PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of human programmed death-ligand 1 (PD-L1) inhibitors. While the specific agent "Human PD-L1 inhibitor III" is not explicitly detailed in publicly available literature, this document consolidates data and methodologies from preclinical studies of various well-characterized human or humanized anti-PD-L1 agents, including monoclonal antibodies and small molecules. This information is intended to serve as a robust guide for designing and executing in vivo efficacy and pharmacodynamic studies.
Introduction to PD-L1 Inhibition
Programmed cell death-ligand 1 (PD-L1), also known as CD274 or B7-H1, is a crucial immune checkpoint protein. Its interaction with the PD-1 receptor on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion.[1][2][3][4] Many tumor cells upregulate PD-L1 to exploit this pathway and shield themselves from the host immune system.[2][3][5] Therapeutic agents that block the PD-1/PD-L1 interaction can reinvigorate the anti-tumor immune response.[3][6] These inhibitors can be monoclonal antibodies or small molecules, each with distinct pharmacokinetic and pharmacodynamic properties.[7][8]
Signaling Pathway of PD-1/PD-L1 Interaction
The binding of PD-L1 on tumor cells to the PD-1 receptor on T cells triggers a signaling cascade that suppresses T-cell activity. This pathway involves the recruitment of the phosphatase SHP-2 to the T-cell receptor (TCR), leading to dephosphorylation of key downstream signaling molecules.[3] This ultimately inhibits T-cell proliferation, cytokine production, and cytotoxic functions.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 3. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 5. PD-L1 expression and PD-1 checkpoint pathway in cancer - Cancer: overview - Immunoway [immunoway.com]
- 6. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with Human PD-L1 Inhibitor III Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed death-1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins that play a crucial role in maintaining immune homeostasis and preventing autoimmunity.[1][2] However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, which upon binding to PD-1 on activated T cells, delivers an inhibitory signal that suppresses T cell proliferation, cytokine production, and cytotoxic activity.[1][2][3] Blocking the PD-1/PD-L1 interaction has emerged as a powerful strategy in cancer immunotherapy.[1][4]
Human PD-L1 Inhibitor III is a small molecule designed to disrupt the interaction between PD-1 and PD-L1, thereby restoring anti-tumor immunity. Unlike monoclonal antibodies, small molecule inhibitors offer potential advantages such as oral bioavailability and better tumor penetration.[5][6] These application notes provide detailed protocols for utilizing flow cytometry to assess the in vitro efficacy of this compound in blocking the PD-L1 pathway and reactivating T cell function.
Mechanism of Action
This compound functions by binding to PD-L1 and blocking its interaction with both PD-1 and CD80.[7] This disruption prevents the delivery of inhibitory signals to T cells, leading to enhanced T cell activation, proliferation, and effector functions, such as the production of cytotoxic molecules and inflammatory cytokines.[6][8]
Data Presentation
Table 1: Effect of this compound on T Cell Activation and Proliferation
| Parameter | Treatment Group | Fold Change vs. Control | Reference |
| CD8+ T Cell Proliferation (Ki-67) | Small Molecule PD-L1 Inhibitor | Up to 2.5-fold increase | [9] |
| IL-2 Secretion | Small Molecule PD-L1 Inhibitor | Up to 3-fold increase | [9] |
| IFN-γ Secretion | Small Molecule PD-L1 Inhibitor | Up to 3.4-fold increase | [9] |
| Granzyme B Expression in CD8+ T cells | Anti-PD-L1 mAb | Increased Percentage of Positive Cells | [10] |
| Perforin Expression in CD8+ T cells | Anti-PD-L1 mAb | Increased Percentage of Positive Cells | [10] |
Note: The data presented are representative of the effects observed with small molecule PD-L1 inhibitors and anti-PD-L1 antibodies. Actual results may vary depending on the specific experimental conditions and cell types used.
Table 2: Inhibitory Activity of a Small Molecule PD-L1 Inhibitor
| Assay | IC50 Value | Reference |
| PD-1/PD-L1 Binding Inhibition | 5.60 nM | [7] |
| CD80/PD-L1 Binding Inhibition | 7.04 nM | [7] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Peripheral Blood Mononuclear Cells (PBMCs) with this compound
This protocol describes the treatment of isolated human PBMCs with this compound to assess its effect on T cell activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[1][11]
-
Wash the cells twice with PBS and resuspend in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and adjust the density to 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add 50 µL of the inhibitor dilutions or vehicle control to the respective wells.
-
Add 50 µL of a T cell stimulus (e.g., PHA at a final concentration of 5 µg/mL or anti-CD3/CD28 beads) to each well to activate the T cells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
After incubation, harvest the cells for flow cytometry analysis.
Protocol 2: Flow Cytometry Analysis of T Cell Activation Markers
This protocol details the staining procedure for analyzing T cell activation markers by flow cytometry following treatment with this compound.
Materials:
-
Treated and untreated PBMCs from Protocol 1
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against:
-
CD3 (T cell marker)
-
CD4 (Helper T cell marker)
-
CD8 (Cytotoxic T cell marker)
-
CD69 or CD25 (Early activation markers)
-
Ki-67 (Proliferation marker) - requires intracellular staining
-
IFN-γ (Cytokine) - requires intracellular staining
-
Granzyme B (Cytotoxic molecule) - requires intracellular staining
-
Perforin (Cytotoxic molecule) - requires intracellular staining
-
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
Procedure:
Surface Staining:
-
Harvest the cells from the 96-well plate and transfer to FACS tubes or a V-bottom plate.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 200 µL of cold FACS buffer and centrifuge again.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the appropriate dilutions of surface-staining antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
Intracellular Staining (for Ki-67, IFN-γ, Granzyme B, Perforin):
-
After surface staining, resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.
-
Wash the cells with Permeabilization buffer.
-
Resuspend the cells in 100 µL of Permeabilization buffer containing the intracellular antibodies (e.g., anti-Ki-67, anti-IFN-γ, anti-Granzyme B, anti-Perforin).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization buffer.
-
Resuspend the cells in 300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Identify CD4+ and CD8+ T cell populations from the CD3+ gate.
-
Quantify the percentage of cells expressing activation markers (CD69, Ki-67) and effector molecules (IFN-γ, Granzyme B, Perforin) within the CD4+ and CD8+ T cell gates.
-
Compare the results between the vehicle control and the this compound-treated groups.
Visualizations
Caption: PD-1/PD-L1 signaling and inhibition.
Caption: Flow cytometry workflow.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Exploring the Potential Use of a PBMC-Based Functional Assay to Identify Predictive Biomarkers for Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Granzyme B for predicting the durable clinical benefit of anti-PD-1/PD-L1 immunotherapy in patients with non-small cell lung cancer - Chung - Translational Cancer Research [tcr.amegroups.org]
- 4. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro characterization of a small molecule PD-1 inhibitor that targets the PD-l/PD-L1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PD-1/PD-L1 Pathway Affects the Expansion and Function of Cytotoxic CD8+ T Cells During an Acute Retroviral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. research.pasteur.fr [research.pasteur.fr]
Application Notes and Protocols: Measuring Cytokine Release with Human PD-L1 Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein that, upon binding to its receptor PD-1 on activated T cells, downregulates T cell activity, leading to immune evasion by tumor cells.[1][2][3][4] Human PD-L1 Inhibitor III is a potent, macrocyclic peptide inhibitor designed to block the interaction between human PD-L1 and its binding partners, PD-1 and CD80.[5][6][7] By disrupting this immunosuppressive axis, this compound is expected to restore and enhance T cell-mediated anti-tumor immunity, a key aspect of which is the release of pro-inflammatory cytokines.[5][8]
These application notes provide a detailed protocol for measuring cytokine release from T cells upon treatment with this compound in a co-culture system. The presented methodologies are essential for researchers evaluating the in vitro efficacy and mechanism of action of this and similar immunomodulatory compounds.
Mechanism of Action
This compound functions by binding to PD-L1 and sterically hindering its interaction with PD-1 and CD80.[5][6] This blockade releases the "brake" on T cell activation, leading to enhanced T cell proliferation, cytotoxicity, and cytokine production, key indicators of a restored anti-tumor immune response.[3][7]
Data Presentation
The following table summarizes the key in vitro activity parameters of this compound.
| Parameter | Value | Description |
| IC₅₀ (PD-L1:PD-1) | 5.60 nM | Concentration required for 50% inhibition of the PD-L1 and PD-1 interaction.[6][7] |
| IC₅₀ (PD-L1:CD80) | 7.04 nM | Concentration required for 50% inhibition of the PD-L1 and CD80 interaction.[6][7] |
| EC₅₀ (IFN-γ Secretion) | 400 nM | Concentration required for 50% of the maximal effect on IFN-γ secretion from CMV-specific T cells.[6] |
Experimental Protocols
Objective:
To quantify the release of key cytokines (e.g., IFN-γ, IL-2, TNF-α) from T cells in a co-culture model with PD-L1 expressing target cells upon treatment with this compound.
Materials:
-
Cells:
-
Effector T cells (e.g., human Peripheral Blood Mononuclear Cells (PBMCs), specific T cell clones, or Jurkat T cells engineered to express PD-1).
-
Target cells expressing human PD-L1 (e.g., Raji cells, CHO-K1 cells engineered to express human PD-L1, or certain cancer cell lines with high endogenous PD-L1 expression).
-
-
Reagents:
-
This compound
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
T cell activation stimulus (e.g., anti-CD3/CD28 antibodies, Staphylococcal enterotoxin B (SEB), or specific antigen if using antigen-specific T cells).
-
Cytokine detection assay kits (e.g., ELISA or multiplex bead array kits for IFN-γ, IL-2, and TNF-α).
-
Phosphate-buffered saline (PBS).
-
Dimethyl sulfoxide (DMSO) for stock solution preparation of the inhibitor.[5]
-
-
Equipment:
-
96-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Centrifuge.
-
Microplate reader for ELISA.
-
Flow cytometer (optional, for intracellular cytokine staining).
-
Protocol for Co-culture and Cytokine Measurement:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.[5] Further dilute in cell culture medium to desired working concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent-induced toxicity.
-
Prepare the T cell activation stimulus according to the manufacturer's instructions.
-
-
Cell Seeding:
-
Seed the PD-L1 expressing target cells into a 96-well plate at an optimized density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight if necessary.
-
On the day of the experiment, add the effector T cells to the wells containing the target cells at an appropriate Effector:Target (E:T) ratio (e.g., 5:1 or 10:1).
-
-
Treatment and Stimulation:
-
Add serial dilutions of this compound to the co-culture wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., a known anti-PD-L1 antibody).
-
Add the T cell activation stimulus to all wells except for the unstimulated control.
-
-
Incubation:
-
Incubate the plate in a CO₂ incubator at 37°C for 48-72 hours. The optimal incubation time should be determined empirically for the specific cell system and cytokines being measured.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 300-400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatant at -80°C until cytokine analysis.
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of IFN-γ, IL-2, and TNF-α in the collected supernatants using commercially available ELISA kits. Follow the manufacturer's protocol precisely.[9][10]
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples (supernatants), followed by a detection antibody, a substrate, and finally a stop solution. The absorbance is then read on a microplate reader.
-
Alternative Method: Intracellular Cytokine Staining by Flow Cytometry
For a single-cell level analysis of cytokine production, intracellular cytokine staining (ICS) can be performed.
-
Follow steps 1-4 of the co-culture protocol, but include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of incubation to trap cytokines within the cells.[11]
-
After incubation, harvest the cells and stain for surface markers (e.g., CD3, CD8) to identify the T cell population.
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2) with fluorescently labeled antibodies.
-
Analyze the cells using a flow cytometer to determine the percentage of cytokine-producing T cells.
Expected Outcomes
Treatment with this compound is expected to result in a dose-dependent increase in the secretion of pro-inflammatory cytokines such as IFN-γ, IL-2, and TNF-α from activated T cells in the co-culture system. This increase reflects the inhibitor's ability to block the PD-1/PD-L1 immunosuppressive pathway and restore T cell effector functions.
Troubleshooting
-
High background cytokine levels: Ensure that the T cells are not overly activated prior to the assay. Use fresh, healthy cells and handle them gently.
-
Low signal: Optimize the E:T ratio, the concentration of the T cell stimulus, and the incubation time. Ensure the target cells have sufficient PD-L1 expression.
-
High variability between replicates: Ensure accurate and consistent pipetting. Mix cell suspensions thoroughly before plating.
These protocols and notes should serve as a comprehensive guide for researchers investigating the immunomodulatory effects of this compound and similar compounds.
References
- 1. This compound - 1 mg [eurogentec.com]
- 2. This compound - 1 mg, 2223.7, 1 mg | Labscoop [labscoop.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lerner.ccf.org [lerner.ccf.org]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of a Human PD-L1 Small Molecule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key players in a critical immune checkpoint pathway.[1] Under normal physiological conditions, the interaction between PD-1 on activated T cells and PD-L1 on antigen-presenting cells helps to maintain self-tolerance and modulate the immune response.[1] However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, which leads to the inhibition of T cell activity and allows for tumor growth.[1]
Blocking the PD-1/PD-L1 interaction has emerged as a powerful strategy in cancer immunotherapy.[2][3] While monoclonal antibodies have been successful in this regard, small molecule inhibitors offer potential advantages such as oral bioavailability, better tumor penetration, and lower production costs.[2][3] Here, we provide detailed application notes and protocols for the characterization of a small molecule inhibitor of human PD-L1, referred to illustratively as "Human PD-L1 Inhibitor III," using Surface Plasmon Resonance (SPR). SPR is a label-free technology that allows for the real-time monitoring of biomolecular interactions, providing valuable kinetic and affinity data.[2]
Signaling Pathway and Mechanism of Action
The binding of PD-L1 on a tumor cell to the PD-1 receptor on an activated T cell initiates a signaling cascade that suppresses T cell function. Small molecule inhibitors, such as the one described herein, can disrupt this interaction by binding directly to PD-L1, thereby preventing its engagement with PD-1 and restoring the T cell's ability to recognize and eliminate cancer cells.
Figure 1: PD-1/PD-L1 signaling pathway and inhibitor action.
Quantitative Data Summary
The following table summarizes the binding affinity data for representative small molecule inhibitors of human PD-L1, as determined by SPR. This data is essential for comparing the potency of different compounds and guiding lead optimization efforts. The data for "this compound" is presented based on published data for the well-characterized inhibitor, BMS-202.
| Compound Name | Ligand | Analyte | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (M) | Source |
| This compound (e.g., BMS-202) | Human PD-L1 | BMS-202 | Not Reported | Not Reported | 3.20 x 10⁻⁷ | [1] |
| Tannic Acid | Human PD-L1 | Tannic Acid | Not Reported | Not Reported | 1.21 x 10⁻⁶ | [1] |
| Kaempferol | Human PD-L1 | Kaempferol | Not Reported | Not Reported | 3.30 x 10⁻⁵ | [1] |
Note: The association (k_a) and dissociation (k_d) rate constants for the direct binding of these small molecules were not explicitly provided in the cited literature. The equilibrium dissociation constant (K_D) is the primary measure of affinity reported.
Experimental Protocols
This section provides a detailed protocol for determining the binding kinetics and affinity of a small molecule inhibitor to human PD-L1 using Surface Plasmon Resonance. This protocol is based on established methods for analyzing small molecule-protein interactions.
Objective:
To determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D) of "this compound" binding to immobilized human PD-L1.
Materials:
-
SPR Instrument: Biacore series or similar
-
Sensor Chip: CM5 sensor chip
-
Recombinant Proteins: Human PD-L1 protein (extracellular domain)
-
Small Molecule Inhibitor: "this compound" (e.g., BMS-202)
-
Immobilization Reagents:
-
Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Sodium acetate buffer (10 mM, pH 4.5)
-
-
Running Buffer: HBS-EP+ buffer (or similar, e.g., PBS with 0.05% Tween-20)
-
Analyte Dilution: Running buffer with a low percentage of DMSO (e.g., 1-5%) to ensure inhibitor solubility.
Experimental Workflow Diagram:
Figure 2: Experimental workflow for SPR kinetic analysis.
Protocol Steps:
-
System Preparation:
-
Prepare all buffers and degas them thoroughly.
-
Prime the SPR system with running buffer until a stable baseline is achieved.
-
-
Immobilization of Human PD-L1 (Ligand):
-
Insert a new CM5 sensor chip into the instrument.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the human PD-L1 protein (e.g., at 40 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., ~4500 Response Units).[1]
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the injection of PD-L1 to serve as a negative control.
-
-
Kinetic Analysis (Analyte Injection):
-
Prepare a dilution series of "this compound" in the running buffer (containing a consistent, low percentage of DMSO). Concentrations should typically span at least two orders of magnitude around the expected K_D.
-
Inject each concentration of the inhibitor over both the PD-L1-immobilized surface and the reference surface at a constant flow rate.
-
Allow for an association phase, followed by a dissociation phase where only the running buffer flows over the chip.
-
Between each inhibitor injection cycle, regenerate the sensor surface using a mild regeneration solution (if necessary and validated) to remove any bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting will yield the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
-
Conclusion
Surface Plasmon Resonance is a powerful and indispensable tool in the development of small molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint. The detailed protocols and application notes provided here offer a framework for researchers to accurately characterize the binding kinetics and affinity of their compounds. This quantitative data is crucial for understanding structure-activity relationships, confirming on-target engagement, and selecting promising candidates for further preclinical and clinical development in the field of cancer immunotherapy.
References
- 1. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Human PD-L1 inhibitor III solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Human PD-L1 Inhibitor III, focusing on common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a peptide-based inhibitor of the human programmed death-ligand 1 (PD-L1).[1][2][3][4] It is designed to block the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1).[3][4] This interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system.[5][6][7] By inhibiting this pathway, the inhibitor aims to restore the immune system's ability to recognize and attack cancer cells.[8] The inhibitor is a peptide with the sequence TEKDYRHGNIRMKLAYDL and has a CAS Number of 2135542-84-4.[1]
Q2: I am having trouble dissolving this compound. Is this a known issue?
A2: Yes, peptides can often have challenging solubility characteristics depending on their amino acid sequence and overall physicochemical properties. The solubility of this compound is dependent on its net charge. A systematic approach is recommended for its dissolution.
Q3: What is the general approach to solubilizing a peptide like this compound?
A3: The general strategy for solubilizing a peptide is to first determine its overall charge by analyzing its amino acid composition.[1] Based on the net charge (positive, negative, or neutral), a specific dissolution strategy should be followed. It is always recommended to attempt dissolution in water first before moving to organic solvents or acidic/basic solutions.[1]
Q4: How do I determine the overall charge of this compound?
A4: To calculate the overall charge of the peptide, you need to sum the charges of the acidic and basic amino acid residues, as well as the N-terminal and C-terminal charges.
-
Acidic amino acids (-1 charge): Aspartic acid (D), Glutamic acid (E), and the C-terminal -COOH group.
-
Basic amino acids (+1 charge): Arginine (R), Lysine (K), Histidine (H), and the N-terminal -NH2 group.
-
Neutral amino acids (0 charge): All other amino acids.[1]
For this compound (Sequence: TEKDYRHGNIRMKLAYDL), the charged residues are:
-
Basic (+1): K, R, H, K, N-terminus (+5 total)
-
Acidic (-1): E, D, Y, C-terminus (-4 total)
-
Overall net charge: +1
Since the overall charge is positive, a specific solubilization protocol for basic peptides should be followed.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step protocol for dissolving this compound, which has a net positive charge.
Solubility Protocol for Basic Peptides (Net Positive Charge)
| Step | Action | Rationale |
| 1 | Attempt to dissolve the peptide in sterile, distilled water. | Water is the most common and biocompatible solvent. Many peptides are soluble in water. |
| 2 | If the peptide does not dissolve in water, add a small amount of 10%-30% aqueous acetic acid solution. | The acidic solution will help to protonate the acidic residues, increasing the overall positive charge and improving solubility in an aqueous environment.[1] |
| 3 | If the peptide still fails to dissolve, try dissolving it in a small amount of dimethyl sulfoxide (DMSO). | DMSO is a strong organic solvent that can dissolve many hydrophobic compounds. Use a minimal amount of DMSO to create a stock solution.[1] |
| 4 | Once dissolved in DMSO, you can make further dilutions with an aqueous buffer. | Be cautious when diluting a DMSO stock solution into an aqueous buffer, as the peptide may precipitate if its solubility limit in the final buffer composition is exceeded. |
Experimental Protocols
Protocol for Calculating Peptide Net Charge
-
Identify Charged Residues: Examine the amino acid sequence of the peptide.
-
Assign Charge Values:
-
Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.
-
Assign a value of -1 to each acidic residue (D, E) and the C-terminus.
-
Assign a value of 0 to all other neutral amino acids.
-
-
Sum the Charges: Calculate the sum of all assigned charge values to determine the net charge of the peptide at a neutral pH.
Protocol for Solubilization of this compound
-
Initial Attempt with Water:
-
Add a small amount of sterile, distilled water to the vial containing the lyophilized peptide.
-
Vortex gently for 10-15 seconds.
-
Visually inspect for complete dissolution.
-
-
Acidic Solution (if necessary):
-
If the peptide is not soluble in water, add 10%-30% acetic acid dropwise while vortexing.
-
Continue to add the acidic solution until the peptide is fully dissolved.
-
-
Organic Solvent (last resort):
-
If the peptide remains insoluble, carefully add a minimal volume of high-purity DMSO (e.g., 10-50 µL).
-
Vortex thoroughly. Sonication in a water bath for a few minutes can also aid dissolution.
-
Once a concentrated stock in DMSO is achieved, slowly add your desired aqueous buffer to reach the final working concentration, vortexing during the addition.
-
Visualizations
PD-L1 Signaling Pathway and Inhibition
Caption: PD-L1 on tumor cells binds to PD-1 on T-cells, inhibiting their activation. This compound blocks this interaction.
Workflow for Solubilizing this compound
Caption: A step-by-step decision workflow for solubilizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound - 1 mg, 2223.7, 1 mg | Labscoop [labscoop.com]
- 4. This compound - 1 mg [eurogentec.com]
- 5. Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers [mdpi.com]
- 6. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 7. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 8. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of Human PD-L1 inhibitor III in solution
Welcome to the technical support center for Human PD-L1 Inhibitor III. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of this macrocyclic peptide inhibitor in solution.
Quick Reference Data
Below is a summary of the key specifications for this compound.
| Property | Value | Source |
| CAS Number | 1629654-95-0 | [1][2][3] |
| Alternate CAS Number | 2135542-84-4 | [2][3] |
| Molecular Formula | C₈₉H₁₂₆N₂₄O₁₈S or C₉₇H₁₅₅N₂₉O₂₉S | [1][2][3] |
| Molecular Weight | 1852.17 g/mol or 2223.70 g/mol | [1][2][3] |
| Inhibitor Type | Macrocyclic Peptide | [1] |
| Target | PD-1/PD-L1 Interaction | [1] |
| IC₅₀ | 5.6 nM (in a cell-free assay) | [1] |
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound in solution.
Q1: My this compound has precipitated out of solution. What should I do?
A1: Precipitation can occur for several reasons, including solvent choice, concentration, and storage conditions.
-
Solvent Check: this compound is soluble in DMSO, water, and ethanol.[1] If you are using a buffered saline solution, the solubility might be lower.
-
Concentration: High concentrations can lead to precipitation, especially at lower temperatures. Try preparing a more dilute stock solution.
-
Recommended Action:
-
Gently warm the solution to 37°C to see if the precipitate redissolves.
-
Sonication can also help to redissolve the compound.
-
If precipitation persists, consider preparing a fresh stock solution in a different solvent system. For very hydrophobic peptides, dissolving in a small amount of DMSO first and then diluting with water is recommended.[2]
-
For peptides with a net positive charge that do not dissolve in water, a 10%-30% acetic acid solution can be tried.[2] For those with a net negative charge, the addition of a small amount of ammonium hydroxide may aid dissolution.[2]
-
Q2: I am observing a gradual loss of inhibitor activity in my experiments over time. What could be the cause?
A2: Loss of activity often points to the degradation of the peptide inhibitor. As a macrocyclic peptide, this compound can be susceptible to several degradation pathways in solution.
-
Hydrolysis: The peptide bonds can be hydrolyzed, especially at non-neutral pH. Ensure your buffers are within a stable pH range (typically pH 5-7).
-
Proteolytic Degradation: If your experimental system contains proteases (e.g., in cell culture media with serum), these enzymes can cleave the peptide. While macrocyclization improves stability compared to linear peptides, degradation can still occur.[4]
-
Oxidation: Certain amino acid residues are prone to oxidation, which can inactivate the peptide. Avoid introducing oxidizing agents and consider degassing your solvents.
-
Adsorption: Peptides can adsorb to the surfaces of plasticware and glassware, reducing the effective concentration in your solution.
Q3: My experimental results are inconsistent between different aliquots of the same stock solution. What could be the problem?
A3: Inconsistent results can stem from improper storage and handling of stock solutions.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solution, as this can lead to peptide degradation and precipitation. It is highly recommended to aliquot the stock solution into single-use volumes.[1]
-
Solvent Evaporation: Ensure your storage vials are tightly sealed to prevent solvent evaporation, which would alter the concentration of your inhibitor.
-
Moisture in DMSO: If using DMSO as a solvent, be aware that it is hygroscopic (absorbs moisture). Moisture in DMSO can reduce the solubility of the inhibitor and potentially lead to hydrolysis. Use fresh, high-quality, anhydrous DMSO for preparing stock solutions.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Recommendations for storage vary slightly between suppliers, but the general consensus is as follows:
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
| In Solvent | -20°C | 1 month | [1] |
Q2: How should I prepare a stock solution of this compound?
A2: Follow these general steps for preparing a stock solution:
-
Allow the powdered inhibitor to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Based on your experimental needs, choose an appropriate solvent. DMSO is a common choice for creating a high-concentration primary stock.[1]
-
Add the calculated volume of solvent to the vial to achieve your desired concentration.
-
Gently vortex or sonicate to ensure the peptide is fully dissolved.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.[1]
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
Q4: Can I store diluted working solutions of the inhibitor?
A4: It is generally not recommended to store diluted working solutions for extended periods, especially in aqueous buffers or media that may contain proteases. The stability of the peptide is significantly lower at micromolar or nanomolar concentrations in these solutions compared to a concentrated stock in DMSO at -80°C. Prepare fresh working solutions for each experiment to ensure consistent results.
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution via HPLC-MS
This protocol provides a general framework for determining the stability of the macrocyclic peptide inhibitor in a solution of interest (e.g., cell culture medium, phosphate-buffered saline).
1. Materials:
-
This compound
-
Solution of interest (e.g., DMEM with 10% FBS, PBS pH 7.4)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
Mass spectrometer (MS)
2. Procedure:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Dilute the stock solution into the solution of interest to a final concentration suitable for your experiments and HPLC-MS analysis (e.g., 10 µM).
-
Immediately after preparation (t=0), take an aliquot of the solution, and quench any potential enzymatic activity by adding an equal volume of ACN with 0.1% TFA. Store this sample at -80°C until analysis.
-
Incubate the remaining solution under your desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
At various time points (e.g., 1, 4, 8, 24, 48 hours), collect additional aliquots and quench them in the same manner as the t=0 sample.
-
For analysis, centrifuge the quenched samples to pellet any precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC-MS.
-
Use a C18 column and a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Monitor the disappearance of the parent peptide peak corresponding to the mass of this compound over time.
-
The mass spectrometer can also be used to identify potential degradation products by their mass-to-charge ratio.
-
3. Data Analysis:
-
Calculate the percentage of the intact inhibitor remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining inhibitor versus time to determine its stability profile under the tested conditions.
Visualizations
Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow for assessing peptide inhibitor stability in solution.
Troubleshooting Logic
Caption: Troubleshooting decision tree for stability issues with this compound.
References
Technical Support Center: Human PD-L1 Inhibitor Phase III Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Phase III clinical trials of human PD-L1 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common pitfalls encountered during various stages of PD-L1 inhibitor Phase III experiments, from biomarker analysis to clinical endpoint evaluation.
Biomarker Assessment: PD-L1 Immunohistochemistry (IHC)
Q1: We are observing weak or no staining in our PD-L1 IHC assays. What are the potential causes and solutions?
A1: Weak or no staining in PD-L1 IHC can arise from several factors throughout the protocol. Here is a systematic approach to troubleshooting:
-
Antibody-related Issues:
-
Incorrect Antibody Clone: Ensure you are using the appropriate FDA-approved or clinically validated antibody clone (e.g., 22C3, 28-8, SP142, SP263) for the specific PD-L1 inhibitor being investigated.
-
Improper Antibody Dilution: The antibody concentration may be too low. Re-titer the antibody to find the optimal concentration.
-
Antibody Inactivity: Confirm the antibody has been stored correctly and has not expired. Use a new vial if necessary.
-
-
Antigen Retrieval Problems:
-
Suboptimal Heat-Induced Epitope Retrieval (HIER): The pH of the retrieval solution is critical. Experiment with different pH buffers (e.g., low pH citrate or high pH EDTA) to find the optimal condition for the specific antibody and tissue type.
-
Incorrect Temperature or Time: Ensure the HIER protocol is followed precisely regarding temperature and duration.
-
-
Tissue-related Factors:
-
Poor Fixation: Inadequate or prolonged fixation in formalin can mask the epitope. Ensure a standardized fixation protocol is used.
-
Tissue Processing: Improper tissue processing can lead to antigen degradation.
-
-
Technical Errors:
-
Inadequate Deparaffinization: Ensure complete removal of paraffin wax by using fresh xylene and sufficient incubation times.
-
Drying of Sections: Do not allow tissue sections to dry out at any stage of the staining process.
-
Q2: Our PD-L1 IHC results show high background staining, making interpretation difficult. How can we reduce this?
A2: High background staining can obscure specific signals. Consider the following troubleshooting steps:
-
Inadequate Blocking:
-
Endogenous Peroxidase Activity: Ensure sufficient blocking of endogenous peroxidases, typically with a hydrogen peroxide solution.
-
Non-specific Protein Binding: Use an appropriate protein block (e.g., serum from the same species as the secondary antibody) to prevent non-specific antibody binding.
-
-
Antibody Concentration: The primary or secondary antibody concentration may be too high. Try using a more diluted antibody solution.
-
Washing Steps: Insufficient washing between steps can leave residual reagents, leading to background. Ensure thorough but gentle washing with an appropriate buffer.
-
Reagent Contamination: Use fresh, filtered buffers and reagents to avoid contamination.
-
Tissue Quality: Necrotic tissue can non-specifically bind antibodies. Ensure you are evaluating viable tumor areas.
Q3: We are observing discordant PD-L1 results between different samples from the same patient or between different testing sites. What could be the reasons?
A3: Discordant PD-L1 results are a significant challenge and can be attributed to several factors:
-
Tumor Heterogeneity: PD-L1 expression can be highly heterogeneous within a single tumor (intra-tumor heterogeneity) and between the primary tumor and metastatic sites (inter-tumor heterogeneity)[1][2]. A single biopsy may not be representative of the overall PD-L1 status of the patient's disease[3][4][5][6].
-
Temporal Heterogeneity: PD-L1 expression is dynamic and can change over time, especially after therapeutic interventions[3].
-
Assay Variability: Different PD-L1 IHC assays use different antibody clones, staining platforms, and scoring algorithms, which can lead to discordant results[1][2][3][7][8]. While some studies have shown good concordance between 22C3, 28-8, and SP263 assays for tumor cell staining, the SP142 assay tends to stain fewer tumor cells[7][8].
-
Pre-analytical Variables: Differences in specimen handling, such as the type of fixative used and the duration of fixation, can impact staining results[9].
-
Inter-observer Variability: Scoring of PD-L1 expression, especially when immune cells are included, can be subjective and lead to variability between pathologists[10][11].
Q4: How do the different PD-L1 scoring systems (TPS, CPS, IC) compare, and which one should we use?
A4: The choice of scoring system is dictated by the specific PD-L1 inhibitor and the cancer type as validated in the respective Phase III clinical trials.
| Scoring System | Definition | Commonly Associated Assays | Primary Cells Scored |
| Tumor Proportion Score (TPS) | Percentage of viable tumor cells showing partial or complete membrane staining relative to all viable tumor cells.[3][12] | 22C3, 28-8, SP263 | Tumor Cells |
| Combined Positive Score (CPS) | Ratio of the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) to the total number of viable tumor cells, multiplied by 100.[2][12] | 22C3, SP263 | Tumor Cells and Immune Cells |
| Immune Cell (IC) Score | Percentage of tumor area occupied by PD-L1 staining immune cells of any intensity.[3][12] | SP142 | Immune Cells |
Immune Monitoring: Flow Cytometry
Q1: We are seeing a weak or no signal for our target immune cell population in our flow cytometry analysis. What are the possible reasons?
A1: A weak or absent signal in flow cytometry can be due to a variety of factors:
-
Sample Quality and Handling:
-
Poor Sample Viability: Ensure that peripheral blood mononuclear cells (PBMCs) are isolated and processed promptly to maintain cell viability. Delays in processing can lead to cell death and degradation of markers[13].
-
Improper Cryopreservation/Thawing: If using cryopreserved samples, ensure a validated protocol for freezing and thawing is followed to maximize cell recovery and viability.
-
-
Staining Protocol:
-
Insufficient Antibody Titer: The antibody concentration may be too low. It is crucial to titrate each antibody to determine its optimal staining concentration.
-
Incorrect Fluorochrome Choice: For low-expressing antigens, use bright fluorochromes.
-
Intracellular Target Inaccessibility: For intracellular markers (e.g., cytokines, transcription factors like FoxP3), ensure the fixation and permeabilization protocol is appropriate and effective[14].
-
Epitope Destruction: Some fixation methods can alter or destroy cell surface epitopes. If staining for both surface and intracellular markers, it is often recommended to stain for surface markers before fixation and permeabilization[15].
-
-
Instrument Settings:
-
Incorrect Laser and Filter Configuration: Ensure the instrument is set up correctly for the specific fluorochromes in your panel.
-
Low PMT Voltages: The photomultiplier tube (PMT) voltages may be too low to detect the signal.
-
Q2: We are experiencing high background or non-specific staining in our flow cytometry assay. How can we troubleshoot this?
A2: High background can mask true positive signals. Here are some common causes and solutions:
-
Non-specific Antibody Binding:
-
Fc Receptor Binding: Immune cells, particularly monocytes and B cells, express Fc receptors that can non-specifically bind antibodies. Pre-incubate cells with an Fc blocking reagent to prevent this[16][17][18].
-
Dead Cells: Dead cells are "sticky" and can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis[19].
-
-
Antibody Concentration: The antibody concentration may be too high, leading to non-specific binding. Titrate your antibodies to find the optimal signal-to-noise ratio.
-
Inadequate Washing: Ensure sufficient washing steps to remove unbound antibodies.
-
Instrument Issues:
-
Incorrect Compensation: Improper compensation for spectral overlap between fluorochromes can lead to false positive signals. Use single-stained compensation controls for accurate compensation.
-
Clinical Response Evaluation
Q1: A patient's tumor appears to have grown on an initial scan after starting a PD-L1 inhibitor. Is this always true progression?
A1: Not necessarily. This phenomenon may be pseudoprogression , an initial increase in tumor size or the appearance of new lesions followed by a subsequent decrease in tumor burden[20][21][22]. This is thought to be caused by the infiltration of immune cells into the tumor, which can make the tumor appear larger on imaging[20][22]. The incidence of pseudoprogression is relatively low, estimated to be less than 10% in many cancers[21].
Q2: How should we adapt our response evaluation criteria to account for pseudoprogression?
A2: Traditional response criteria like RECIST 1.1 may misclassify pseudoprogression as true disease progression, potentially leading to premature discontinuation of effective therapy[14][23]. To address this, immune-related response criteria have been developed:
-
irRECIST (immune-related RECIST): Allows for an initial increase in tumor burden and the appearance of new lesions, as long as the overall tumor burden does not substantially increase. Confirmation of progression requires a subsequent scan showing further growth[14][24].
-
iRECIST (immune RECIST): A modification of RECIST 1.1 that provides guidance for handling unconventional response patterns. It introduces the concept of "unconfirmed progressive disease" (iUPD), which requires confirmation on a subsequent scan at least 4 weeks later to be designated as "confirmed progressive disease" (iCPD)[24][25].
In clinical trials, it is often recommended to continue treatment beyond initial RECIST 1.1-defined progression in clinically stable patients until the next imaging assessment to confirm or refute progression[24].
Quantitative Data Summary
Immune-Related Adverse Events (irAEs) in Key Phase III Trials
The incidence of irAEs varies by the specific PD-L1 inhibitor, whether it is used as monotherapy or in combination, and the patient population. Below is a summary of all-grade and grade 3-4 irAEs from pivotal Phase III trials.
| Trial (Inhibitor) | Cancer Type | Any Grade irAEs (%) | Grade 3-4 irAEs (%) | Most Common irAEs |
| KEYNOTE-024 (Pembrolizumab) | NSCLC | 76.6% | 31.2% | Hypothyroidism, hyperthyroidism, pneumonitis[16][26][27] |
| IMpower150 (Atezolizumab + Chemo + Bevacizumab) | NSCLC | 48.4% | 11% (Grade 3-4) | Rash, hepatitis, hypothyroidism[2][22][28] |
| PACIFIC (Durvalumab) | Stage III NSCLC | ~25% | 3.4% | Pneumonitis, thyroid disorders, dermatitis/rash[10][17][29] |
| CheckMate 067 (Nivolumab + Ipilimumab) | Melanoma | 95.7% | 59% | Diarrhea, rash, fatigue, pruritus, pyrexia[1][30][31] |
| CheckMate 067 (Nivolumab) | Melanoma | 84.5% | 24% | Fatigue, rash, diarrhea, pruritus[1][30] |
Note: Incidence rates can vary based on the specific analysis and follow-up duration. The Common Terminology Criteria for Adverse Events (CTCAE) is used for grading.[29]
Experimental Protocols
Protocol: PD-L1 IHC Staining (Example: 22C3 pharmDx)
This protocol is a generalized example for the FDA-approved PD-L1 IHC 22C3 pharmDx assay, intended for use on an automated staining platform like the Dako Autostainer Link 48.
-
Specimen Preparation:
-
Deparaffinization, Rehydration, and Epitope Retrieval:
-
Perform a 3-in-1 procedure using a pre-treatment module (e.g., Dako PT Link).
-
Use EnVision FLEX Target Retrieval Solution, Low pH.
-
Heat slides according to the validated protocol (e.g., 97°C for 20 minutes).
-
-
Automated Staining (Autostainer Link 48):
-
Peroxidase Block: Incubate with Peroxidase-Blocking Reagent for 5 minutes.
-
Primary Antibody: Apply Monoclonal Mouse Anti-PD-L1, Clone 22C3, and incubate for 25 minutes.
-
Negative Control: On a separate slide, apply the Negative Control Reagent instead of the primary antibody.
-
Linker: Apply the Mouse LINKER and incubate for 15 minutes.
-
Visualization System: Apply the Visualization Reagent (dextran polymer conjugated with horseradish peroxidase and secondary antibodies) and incubate for 20 minutes.
-
Chromogen: Apply DAB+ Chromogen solution and incubate for 10 minutes.
-
Counterstain: Apply Hematoxylin and incubate for 5 minutes.
-
-
Dehydration and Coverslipping:
-
Dehydrate the slides through graded alcohols and clear with xylene.
-
Coverslip using a permanent mounting medium.
-
-
Scoring:
-
A pathologist evaluates the slide under a light microscope.
-
For NSCLC, calculate the Tumor Proportion Score (TPS): the percentage of viable tumor cells with partial or complete membrane staining at any intensity.
-
For other indications like cervical or gastric cancer, the Combined Positive Score (CPS) may be required[32].
-
Protocol: PBMC Isolation and Immunophenotyping by Flow Cytometry
This protocol provides a general workflow for isolating PBMCs from whole blood and performing surface and intracellular staining for flow cytometry analysis.
-
PBMC Isolation from Whole Blood:
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the PBMC layer at the plasma-Ficoll interface.
-
Wash the collected PBMCs twice with PBS.
-
Perform a cell count and viability assessment.
-
-
Cell Stimulation (for Intracellular Cytokine Staining):
-
Surface Staining:
-
Resuspend PBMCs in staining buffer.
-
Add an Fc block to prevent non-specific antibody binding and incubate.
-
Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD45RA) and a viability dye.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Fixation and Permeabilization (for Intracellular Staining):
-
Resuspend cells in a fixation buffer (e.g., Cytofix/Cytoperm) and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with a permeabilization buffer (e.g., Perm/Wash buffer).
-
-
Intracellular Staining:
-
Add a cocktail of fluorochrome-conjugated antibodies against intracellular targets (e.g., IFN-γ, TNF-α, FoxP3) diluted in permeabilization buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition:
-
Resuspend the final cell pellet in staining buffer.
-
Acquire the samples on a flow cytometer that has been properly calibrated and compensated.
-
Visualizations
PD-1/PD-L1 Signaling Pathway```dot
Caption: Logical workflow for troubleshooting weak PD-L1 IHC staining.
Response Evaluation Logic: RECIST 1.1 vs. iRECIST
Caption: Decision logic for response evaluation with RECIST 1.1 vs. iRECIST.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 4. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 5. med.virginia.edu [med.virginia.edu]
- 6. fcslaboratory.com [fcslaboratory.com]
- 7. researchgate.net [researchgate.net]
- 8. Implementation of highly sophisticated flow cytometry assays in multicenter clinical studies: considerations and guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing immune-mediated adverse events with durvalumab in patients with unresectable stage III NSCLC: A post-hoc analysis of the PACIFIC trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adverse events induced by nivolumab and ipilimumab combination regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of blood storage and sample handling on quality of high dimensional flow cytometric data in multicenter clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 16. Analysis of the relation between adverse events and overall survival in patients treated with pembrolizumab as a first-line treatment for metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 19. biocompare.com [biocompare.com]
- 20. targetedonc.com [targetedonc.com]
- 21. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. keytrudahcp.com [keytrudahcp.com]
- 23. Intracellular Cytokine Staining Protocol [anilocus.com]
- 24. researchgate.net [researchgate.net]
- 25. Atlas of PD-L1 for Pathologists: Indications, Scores, Diagnostic Platforms and Reporting Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Updated Analysis of KEYNOTE-024: Pembrolizumab Versus Platinum-Based Chemotherapy for Advanced Non-Small-Cell Lung Cancer With PD-L1 Tumor Proportion Score of 50% or Greater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. onclive.com [onclive.com]
- 28. Safety and Patient-Reported Outcomes From the IMpower150 Trial in Metastatic Nonsquamous NSCLC - The ASCO Post [ascopost.com]
- 29. Real-World Analysis of Durvalumab after Chemoradiation in Stage III Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Bristol Myers Squibb - Bristol Myers Squibb Presents Landmark 10-Year Follow-Up Data from CheckMate -067 Which Showed Continued Durable Long-Term Survival Benefit with Opdivo® plus Yervoy® in Advanced Melanoma [news.bms.com]
- 31. Nivolumab plus ipilimumab or nivolumab alone versus ipilimumab alone in advanced melanoma (CheckMate 067): 4-year outcomes of a multicentre, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. ascopubs.org [ascopubs.org]
minimizing off-target effects of Human PD-L1 inhibitor III
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Human PD-L1 Inhibitor III. The information is designed to help minimize off-target effects and address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a peptide-based inhibitor designed to block the interaction between the Programmed Death-Ligand 1 (PD-L1) protein on tumor cells and the Programmed Death-1 (PD-1) receptor on activated T cells.[1] By disrupting this key immune checkpoint, the inhibitor aims to restore the immune system's ability to recognize and attack cancer cells.[1][2] This interaction normally serves as an "off switch" to prevent the immune system from attacking healthy cells, but some cancer cells overexpress PD-L1 to evade immune destruction.[3]
Q2: What are the potential off-target effects of a peptide-based PD-L1 inhibitor like this compound?
While designed for specificity, peptide-based inhibitors can have potential off-target effects. These can include:
-
Binding to other proteins: Due to sequence homology or structural similarities, the peptide might interact with other proteins, leading to unintended biological consequences.
-
Activation of unintended signaling pathways: Off-target binding could activate or inhibit signaling pathways unrelated to the PD-1/PD-L1 axis.
-
Cellular toxicity: At higher concentrations, the peptide may induce cytotoxicity through mechanisms independent of PD-L1 inhibition.
-
Immunogenicity: As a peptide, there is a potential for it to be recognized by the immune system as foreign, leading to an immune response against the inhibitor itself.
Q3: How can I assess the specificity of this compound in my experiments?
To confirm the on-target activity and assess specificity, a combination of assays is recommended:
-
Target Engagement Assays: Directly measure the binding of the inhibitor to PD-L1. This can be done using techniques like Surface Plasmon Resonance (SPR) or ELISA-based assays.
-
Competitive Binding Assays: Demonstrate that the inhibitor competes with the natural ligand (PD-1) for binding to PD-L1.
-
Functional Assays in PD-L1 Knockout/Knockdown Cells: The biological effects of the inhibitor should be significantly diminished in cells where PD-L1 expression has been genetically eliminated or reduced.
-
Counter-Screening: Test the inhibitor against a panel of related and unrelated proteins to identify potential off-target binding partners.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High background signal in cell-based assays | 1. Non-specific binding of the inhibitor. 2. Contamination of cell cultures. 3. Issues with detection reagents. | 1. Include appropriate controls (e.g., scrambled peptide, untreated cells). Optimize inhibitor concentration. 2. Regularly test for mycoplasma and other contaminants. 3. Validate detection antibodies and reagents for specificity and optimal concentration. |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Inconsistent inhibitor preparation. 3. Fluctuation in assay conditions. | 1. Use cells within a defined passage number range. 2. Prepare fresh stock solutions of the inhibitor and use consistent dilution methods. Store as recommended. 3. Standardize all assay parameters, including incubation times, temperatures, and cell densities. |
| Unexpected cellular toxicity | 1. Off-target effects of the inhibitor. 2. High inhibitor concentration. 3. Solvent toxicity. | 1. Perform counter-screens and test in PD-L1 knockout cells to confirm on-target toxicity. 2. Perform a dose-response curve to determine the optimal non-toxic concentration. 3. Ensure the final solvent concentration is within the tolerated range for your cell line and include a solvent-only control. |
| Lack of inhibitor activity | 1. Degraded or inactive inhibitor. 2. Low or absent PD-L1 expression in the target cells. 3. Sub-optimal assay conditions. | 1. Verify the integrity and storage conditions of the inhibitor. Purchase a new batch if necessary. 2. Confirm PD-L1 expression in your cell model using Western blot, flow cytometry, or IHC. Some cell lines may require stimulation (e.g., with IFN-γ) to upregulate PD-L1.[4] 3. Optimize assay parameters such as inhibitor pre-incubation time and cell density. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
This assay measures the ability of this compound to restore T-cell activation in the presence of PD-L1-expressing cancer cells.
Materials:
-
PD-L1 positive cancer cell line (e.g., H460)
-
Jurkat T-cells (or other suitable T-cell line)
-
This compound
-
Control peptide (e.g., scrambled sequence)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)
-
IL-2 ELISA kit
-
Cell culture medium and supplements
Procedure:
-
Seed PD-L1 positive cancer cells in a 96-well plate and allow them to adhere overnight.
-
The next day, treat the cancer cells with varying concentrations of this compound or control peptide for 1-2 hours.
-
Add Jurkat T-cells to the wells containing the cancer cells.
-
Add T-cell activation stimuli to the co-culture.
-
Incubate for 24-48 hours.
-
Collect the supernatant and measure the concentration of secreted IL-2 using an ELISA kit according to the manufacturer's instructions.
-
An increase in IL-2 production in the presence of the inhibitor indicates a reversal of PD-L1 mediated T-cell suppression.
Protocol 2: PD-1/PD-L1 Binding Assay (ELISA-based)
This protocol determines the ability of this compound to block the interaction between recombinant human PD-1 and PD-L1 proteins.
Materials:
-
Recombinant human PD-L1 protein
-
Recombinant human PD-1-Fc fusion protein
-
This compound
-
HRP-conjugated anti-Fc antibody
-
ELISA plate
-
Wash and blocking buffers
-
TMB substrate
Procedure:
-
Coat a high-binding 96-well ELISA plate with recombinant human PD-L1 protein overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Pre-incubate a fixed concentration of recombinant human PD-1-Fc with serial dilutions of this compound for 1 hour at room temperature.
-
Add the pre-incubated mixtures to the PD-L1 coated plate and incubate for 2 hours at room temperature.
-
Wash the plate and add HRP-conjugated anti-Fc antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
A decrease in absorbance with increasing inhibitor concentration indicates blockage of the PD-1/PD-L1 interaction.
Visualizations
Caption: PD-L1/PD-1 signaling pathway and the action of this compound.
Caption: Experimental workflow for identifying and characterizing off-target effects.
References
Technical Support Center: Understanding the Impact of Serum on Human PD-L1 Inhibitor III Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Human PD-L1 Inhibitor III and other small molecule or peptide-based PD-L1 inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the potential impact of serum on the inhibitor's activity during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a peptide-based inhibitor designed to block the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1] By disrupting this critical immune checkpoint, the inhibitor aims to restore T-cell activity against cancer cells. Its CAS Number is 2135542-84-4.
Q2: We are observing a significant decrease in the potency (higher IC50) of our PD-L1 inhibitor when we include serum in our cell culture media. Why is this happening?
This is a common observation when working with small molecule and peptide inhibitors. The primary reason for the apparent decrease in potency is the binding of the inhibitor to proteins present in the serum, most notably serum albumin.[2][3] This binding reduces the concentration of the free, unbound inhibitor available to interact with its target, PD-L1. Consequently, a higher total concentration of the inhibitor is required to achieve the same level of target engagement and biological effect, leading to an increased IC50 value.[3]
Q3: How does serum protein binding affect the inhibitor's activity?
Serum proteins, particularly albumin, are abundant in blood and serve as carriers for many molecules, including drugs.[4][5] Small molecule and peptide inhibitors, especially those with hydrophobic properties, can bind to albumin. This interaction is a form of sequestration, effectively reducing the bioavailable concentration of the inhibitor in the assay medium. The bound inhibitor is in a dynamic equilibrium with the free inhibitor, but only the free fraction is active.
Q4: Should we include serum in our in-vitro assays?
The decision to include serum depends on the goal of the experiment.
-
For initial biochemical screening (e.g., HTRF): It is often recommended to perform these assays in serum-free or low-protein buffer to determine the direct inhibitory activity on the target without the confounding factor of protein binding. Some protocols, however, incorporate a low concentration of a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1%) to prevent non-specific binding of the inhibitor to labware.
-
For cell-based assays: Including serum (e.g., Fetal Bovine Serum, FBS) is often necessary for maintaining cell health and viability. However, it's crucial to be aware of the potential for inhibitor-serum protein interactions. Using a consistent and defined serum concentration across all experiments is critical for reproducibility.[3] Some researchers opt for reduced serum concentrations during the drug treatment phase of an experiment to minimize these effects while still maintaining cell viability.[6]
Q5: How can we quantify the impact of serum on our inhibitor's activity?
To quantify the effect of serum, you can perform a comparative IC50 determination of your inhibitor in the presence of varying concentrations of serum or a purified protein like BSA. This will allow you to generate a dose-response curve for each condition and observe the shift in potency.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent serum concentration or lot-to-lot variability in serum composition. | Use a single, qualified lot of serum for a set of experiments. Ensure the final serum concentration in your assay medium is consistent across all wells and experiments. |
| Inhibitor appears inactive in a cell-based assay but is potent in a biochemical assay. | High degree of binding to serum proteins in the cell culture medium, reducing the free concentration of the inhibitor to sub-therapeutic levels. | 1. Increase the concentration range of the inhibitor in the cell-based assay. 2. Temporarily reduce the serum concentration during the inhibitor incubation period (if the cells can tolerate it). 3. Perform a serum protein binding assay to quantify the extent of binding. |
| Precipitation of the inhibitor in the assay medium. | The inhibitor may have poor solubility, which can be exacerbated by interactions with serum components. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and within a tolerable range for your cells. 2. Visually inspect the wells for any precipitation after adding the inhibitor. 3. Consider using a different formulation or solubilizing agent if solubility is a persistent issue. |
Quantitative Data on Inhibitor Potency
While specific data on the impact of serum on "this compound" is not publicly available, the following table illustrates the principle using known small molecule PD-L1 inhibitors. Note that these are approximate values gathered from various sources and should be used for illustrative purposes.
| Inhibitor | Assay Type | Condition | Approximate IC50 |
| PD-1/PD-L1 Inhibitor 3 | Biochemical | Not Specified | 5.6 nM[4][7][8] |
| BMS-202 | HTRF | Not Specified | 18 nM[2][3][9] |
| BMS-202 | Cell-based (SCC-3 cells) | Not Specified | 15 µM[3][9][10] |
| BMS-202 | Cell-based (Jurkat cells) | Not Specified | 10 µM[3][9][10] |
Note: The significant difference in IC50 values between biochemical and cell-based assays for BMS-202 likely reflects factors present in the cellular environment, including potential binding to serum proteins in the culture medium.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This protocol is adapted from established methods for measuring the inhibition of the PD-1/PD-L1 interaction.[11][12]
Objective: To determine the IC50 of a test compound (e.g., this compound) for the PD-1/PD-L1 interaction in a biochemical, serum-free environment.
Materials:
-
Recombinant Human PD-1 protein (tagged, e.g., with 6xHis)
-
Recombinant Human PD-L1 protein (tagged, e.g., with a Flag tag)
-
HTRF donor fluorophore-conjugated anti-tag antibody (e.g., anti-6xHis-Europium)
-
HTRF acceptor fluorophore-conjugated anti-tag antibody (e.g., anti-Flag-XL665)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Test inhibitor (serially diluted)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 384-well plate, add the test inhibitor solution.
-
Add the tagged PD-L1 protein and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Add the tagged PD-1 protein and incubate for another defined period (e.g., 15 minutes) at room temperature.
-
Add a pre-mixed solution of the HTRF donor and acceptor antibodies.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cell-Based PD-1/PD-L1 Blockade Assay
This protocol is based on commercially available reporter gene assays.[5][13][14]
Objective: To determine the potency of a test compound in a cellular context, which can include serum.
Materials:
-
PD-L1 expressing cells (e.g., CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor activator)
-
PD-1 expressing reporter cells (e.g., Jurkat cells engineered to express human PD-1 and an NFAT-luciferase reporter)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Test inhibitor (serially diluted)
-
96-well white, flat-bottom assay plates
-
Luciferase detection reagent
-
Luminometer
Procedure:
-
Seed the PD-L1 expressing cells in a 96-well plate and incubate overnight.
-
The next day, prepare serial dilutions of the test inhibitor in cell culture medium containing the desired concentration of FBS.
-
Add the diluted inhibitor to the wells containing the PD-L1 cells.
-
Add the PD-1 expressing reporter cells to the wells.
-
Co-culture the cells for a specified period (e.g., 6 hours) at 37°C in a CO2 incubator.
-
Add the luciferase detection reagent to each well.
-
Incubate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the EC50 value.
Visualizations
Caption: PD-L1/PD-1 signaling pathway leading to T-cell inactivation.
Caption: Workflow for assessing the impact of serum on inhibitor IC50.
Caption: Logic diagram of serum protein binding and inhibitor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted? [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
determining the optimal incubation time for Human PD-L1 inhibitor III
Disclaimer: "Human PD-L1 inhibitor III" is not a designation for a commercially available or widely documented specific molecule in the provided search results. Therefore, this technical support guide provides a comprehensive framework for determining the optimal incubation time and troubleshooting experiments for any novel or uncharacterized Human PD-L1 inhibitor. The protocols and data presented are based on established methodologies for similar inhibitors and should be adapted as necessary for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal incubation time for a new PD-L1 inhibitor?
A1: The first step is to perform a time-course experiment. This involves treating your target cells with the inhibitor at a fixed concentration for varying durations. The goal is to identify the shortest time required to achieve the maximum inhibitory effect.
Q2: What type of cell-based assay is suitable for testing a new PD-L1 inhibitor?
A2: A variety of cell-based assays can be used. Common choices include co-culture assays with PD-L1-expressing cancer cells and PD-1-expressing immune cells (like Jurkat T cells or primary T cells), or reporter gene assays where the inhibition of the PD-1/PD-L1 interaction leads to a measurable signal (e.g., luciferase expression).[1][2][3][4][5]
Q3: What are some typical starting concentrations for a new PD-L1 inhibitor in these assays?
A3: For a novel compound, it is advisable to test a wide range of concentrations in a dose-response experiment to first determine the IC50 (half-maximal inhibitory concentration). A typical starting range could be from low nanomolar to high micromolar (e.g., 1 nM to 100 µM).
Q4: How can I be sure that the observed effect is specific to the PD-1/PD-L1 pathway?
A4: To ensure specificity, include proper controls in your experiment. These should include:
-
An untreated control (vehicle only).
-
A positive control with a known PD-L1 inhibitor.
-
A negative control with a non-targeting compound.
-
Control cell lines that do not express PD-L1 or PD-1 to check for off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibitory effect observed at any incubation time. | 1. Inhibitor is not active. 2. Inhibitor concentration is too low. 3. The chosen cell line does not express sufficient levels of PD-L1. | 1. Verify the integrity and purity of the inhibitor. 2. Perform a dose-response experiment with a wider and higher concentration range. 3. Confirm PD-L1 expression on your target cells using flow cytometry or western blotting. |
| High background signal in the assay. | 1. Non-specific binding of the inhibitor. 2. High basal activity of the reporter gene. 3. Sub-optimal assay conditions. | 1. Include appropriate blocking agents in your assay buffer. 2. Optimize the reporter plasmid or use a different reporter system. 3. Optimize cell seeding density and assay reagent concentrations. |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Inconsistent inhibitor preparation. 3. Fluctuation in incubator conditions (CO2, temperature). | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh dilutions of the inhibitor for each experiment from a validated stock. 3. Ensure proper calibration and maintenance of laboratory equipment. |
| Cell death observed at higher inhibitor concentrations or longer incubation times. | 1. The inhibitor exhibits cytotoxicity. | 1. Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of your inhibitor. Use concentrations below the toxic threshold for your functional assays. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Co-culture Assay
This protocol outlines a general procedure to determine the optimal incubation time of a novel Human PD-L1 inhibitor using a co-culture of PD-L1-expressing cancer cells and PD-1-expressing Jurkat T cells, measuring T-cell activation via IL-2 secretion.
Materials:
-
PD-L1 expressing cancer cell line (e.g., MDA-MB-231)
-
PD-1 expressing Jurkat T cell line
-
This compound (your test compound)
-
Known PD-L1 inhibitor (positive control)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Human IL-2 ELISA kit
Procedure:
-
Cell Seeding: Seed the PD-L1 expressing cancer cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Inhibitor Addition: The next day, add your this compound at a fixed, non-toxic concentration (previously determined by a dose-response curve, e.g., 1 µM) to the cancer cells. Include wells for the positive control and vehicle control.
-
Incubation (Time-Course): Incubate the plate for different time points (e.g., 1, 2, 4, 8, 12, 24, and 48 hours).
-
Co-culture: After each incubation time point, add the PD-1 expressing Jurkat T cells to the wells at a density of 1 x 10^5 cells/well.
-
Activation: Co-culture the cells for a fixed period (e.g., 24 hours) to allow for T-cell activation.
-
Supernatant Collection: After the co-culture period, centrifuge the plate and collect the supernatant.
-
IL-2 Measurement: Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the inhibitor incubation time. The optimal incubation time is the shortest time that results in the maximum IL-2 secretion.
Quantitative Data for Commercially Available PD-L1 Inhibitors (for reference)
The following table summarizes data for other known PD-L1 inhibitors to provide a potential starting point for your experiments. Note that optimal conditions will vary depending on the specific inhibitor and assay system.
| Inhibitor | Type | Assay System | Reported Incubation Time/Parameter | Reference |
| Atezolizumab | Monoclonal Antibody | Co-culture of NK cells and PD-L1 transfected target cells | Not specified, dose-dependent effect observed | [1] |
| Anti-PD-L1 Antibody | Monoclonal Antibody | Co-culture with CD8+ primary T cells | Not specified, dose-dependent effect observed | [4] |
| BMS-1166 | Small Molecule | SPR-based blockade assay | Not specified, IC50 determined | [6] |
| BMS-202 | Small Molecule | SPR-based blockade assay | Not specified, IC50 determined | [6] |
| Anti-PD-L1 Antibody | Monoclonal Antibody | In vivo mouse tumor models | 5 days post-irradiation for optimal effect | [7] |
Visualizations
PD-L1 Signaling Pathway
Caption: PD-L1 signaling pathway and the mechanism of action of a PD-L1 inhibitor.
Experimental Workflow for Determining Optimal Incubation Time
Caption: Workflow for determining the optimal incubation time of a PD-L1 inhibitor.
References
- 1. Establishment of Cell-Based Assay System for Evaluating Cytotoxic Activity Modulated by the Blockade of PD-1 and PD-L1 Interactions with a Therapeutic Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. amsbio.com [amsbio.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Timing Anti-PD-L1 Checkpoint Blockade Immunotherapy to Enhance Tumor Irradiation [mdpi.com]
addressing peptide aggregation of Human PD-L1 inhibitor III
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Human PD-L1 Inhibitor III. The information provided is designed to address common challenges, with a specific focus on preventing and characterizing peptide aggregation.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question: I've dissolved the lyophilized this compound powder, but I observe visible particulates or cloudiness in my solution. What should I do?
Answer: Visible particulates or cloudiness are strong indicators of peptide aggregation. Here is a systematic approach to address this issue:
-
Initial Sonication: Briefly sonicate the solution for 3 intervals of 10 seconds each, keeping the sample on ice between sonications. This can help to break up loosely formed aggregates.
-
pH Adjustment: Peptide solubility is often lowest at its isoelectric point (pI). Adjusting the pH of your buffer away from the pI can increase the net charge of the peptide, thereby increasing its solubility and reducing aggregation.
-
Use of Co-solvents: For highly hydrophobic peptides, dissolving the peptide in a small amount of an organic solvent like DMSO before adding the aqueous buffer can be effective.[2][3][4] It is recommended to start with a high concentration stock in DMSO and then dilute it with your experimental buffer.
-
Inclusion of Additives: Certain additives can help to prevent aggregation. Consider preparing your solution with one of the following:
Question: My experiments are showing a loss of inhibitory activity of the this compound over time. Could this be due to aggregation?
Answer: Yes, a loss of biological activity is a common consequence of peptide aggregation. Aggregates can range from soluble oligomers to large, insoluble particles, and both can result in a functionally inactive product. To investigate this, we recommend the following:
-
Characterize Potential Aggregates: Use the analytical techniques described in the "Experimental Protocols" section of this guide, such as Size-Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS), to determine the aggregation state of your inhibitor solution.
-
Optimize Storage Conditions: Ensure you are storing the inhibitor under the recommended conditions. For long-term storage, lyophilized powder should be kept at -20°C. Once in solution, it is best to make single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.
-
Implement Preventative Measures: When preparing fresh solutions, incorporate the preventative strategies outlined in the previous question, such as pH optimization and the use of appropriate additives, to maintain the inhibitor in its monomeric, active state.
Frequently Asked Questions (FAQs)
What is peptide aggregation and why is it a concern for this compound?
Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures.[8] This can be driven by factors such as hydrophobic interactions and the formation of intermolecular hydrogen bonds.[4] For a therapeutic peptide like this compound, aggregation is a major concern as it can lead to:
-
Loss of biological activity: The active conformation of the peptide is lost upon aggregation.
-
Reduced solubility and bioavailability: Aggregates are often insoluble, making the inhibitor difficult to work with and reducing its effective concentration.[4]
-
Potential for immunogenicity: The presence of aggregates in a therapeutic formulation can trigger an unwanted immune response.
What are the recommended storage and handling conditions for this compound?
To minimize the risk of aggregation and degradation, the following storage conditions are recommended:
| Formulation | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
Data sourced from publicly available product information.
When handling the peptide, it is advisable to:
-
Allow the lyophilized powder to warm to room temperature before opening the vial to avoid condensation.
-
Use sterile, high-purity water or buffer for reconstitution.
-
Minimize the number of freeze-thaw cycles by preparing single-use aliquots.
What analytical techniques are recommended for detecting and characterizing aggregation of this compound?
Several techniques can be used to monitor peptide aggregation. The most common and informative are:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.[9][10]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, providing information on the presence of aggregates and the overall polydispersity of the sample.[11][12]
-
Transmission Electron Microscopy (TEM): Allows for the direct visualization of the morphology of aggregates, which can be useful for understanding the aggregation mechanism.[8][13]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Size-Exclusion Chromatography (SEC) Protocol for Aggregate Analysis
-
Column Selection: Choose a column with a pore size appropriate for the molecular weight of this compound and its expected aggregates. A good starting point is a column with a pore size in the range of 150-250 Å.[14]
-
Mobile Phase Preparation: A common mobile phase for peptide SEC is a phosphate buffer (e.g., 50-150 mM sodium phosphate) at a pH between 6.0 and 7.4, containing 150-300 mM NaCl to minimize ionic interactions with the stationary phase.[14] Ensure the mobile phase is filtered and degassed before use.
-
Sample Preparation:
-
Dissolve the this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Centrifuge the sample at 10,000 x g for 10 minutes to remove any large, insoluble aggregates.[15]
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.
-
Injection Volume: 20 - 100 µL.
-
Detection: UV absorbance at 280 nm and/or 220 nm.
-
-
Data Analysis: The monomeric peptide will elute as the main peak. Any peaks eluting earlier correspond to higher molecular weight aggregates. The percentage of aggregation can be calculated by integrating the peak areas.
Dynamic Light Scattering (DLS) Protocol for Aggregate Detection
-
Sample Preparation:
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up.
-
Set the measurement temperature, which is typically 25°C.
-
-
Measurement:
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
Perform multiple measurements (e.g., 10-20 runs of 10 seconds each) to ensure data reproducibility.
-
-
Data Analysis: The DLS software will generate a size distribution profile. A monodisperse sample (non-aggregated) will show a single, narrow peak corresponding to the hydrodynamic radius of the monomeric peptide. The presence of additional peaks at larger sizes indicates aggregation. The polydispersity index (PDI) is a measure of the width of the size distribution; a PDI below 0.2 is generally considered to be indicative of a monodisperse sample.
Transmission Electron Microscopy (TEM) Protocol for Aggregate Visualization
-
Grid Preparation: Place a 3 µL drop of the this compound solution onto a carbon-coated copper grid. Allow the sample to adsorb for 1-2 minutes.[8]
-
Negative Staining:
-
Wick away the excess sample solution with a piece of filter paper.
-
Immediately apply a 3 µL drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 1 minute.[8]
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Load the grid into the TEM.
-
Start imaging at a low magnification to locate areas of interest.
-
Increase the magnification to visualize the morphology of any aggregates present.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for preventing and characterizing peptide aggregation.
Table 1: Recommended Starting Conditions for Solubility Screening
| Parameter | Recommended Range/Value | Rationale |
| Peptide Concentration | 0.1 - 1.0 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions. |
| pH | At least 1-2 units away from the pI | Maximizes net charge to increase electrostatic repulsion between peptide molecules.[6] |
| Ionic Strength | 50 - 200 mM Salt (e.g., NaCl) | Modulates electrostatic interactions.[17] |
| Temperature | 4°C (short-term) or -80°C (long-term) | Lower temperatures slow down aggregation kinetics. |
Table 2: Common Additives to Prevent Peptide Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Arginine | 50 - 100 mM | Increases peptide solubility.[5] |
| Glycerol | 10 - 20% (v/v) | Acts as a cryoprotectant and stabilizes the native peptide structure.[17] |
| Tween 20 | 0.01 - 0.1% (v/v) | Non-ionic detergent that reduces hydrophobic interactions.[6] |
| Sucrose | 5 - 10% (w/v) | Osmolyte that stabilizes the peptide's native conformation.[18] |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: PD-1/PD-L1 signaling pathway and the mechanism of this compound.
Caption: Troubleshooting workflow for addressing peptide aggregation.
Caption: Experimental workflow for characterizing peptide aggregation.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. Transmission electron microscopy assay [assay-protocol.com]
- 9. biocompare.com [biocompare.com]
- 10. waters.com [waters.com]
- 11. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 14. efce.ch.bme.hu [efce.ch.bme.hu]
- 15. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. utsouthwestern.edu [utsouthwestern.edu]
- 18. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Human PD-L1 Inhibitor III and Small Molecule PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is continually evolving, with the PD-1/PD-L1 immune checkpoint emerging as a pivotal target. While monoclonal antibodies have dominated this space, the development of alternative modalities, such as peptide and small molecule inhibitors, offers new therapeutic possibilities. This guide provides an objective comparison of Human PD-L1 Inhibitor III, a peptide-based inhibitor, and a selection of small molecule PD-L1 inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Strategies
The interaction between Programmed Death-Ligand 1 (PD-L1) on tumor cells and the PD-1 receptor on activated T cells results in the suppression of the T-cell's anti-tumor response. Both peptide and small molecule inhibitors aim to disrupt this interaction, but often through different mechanisms.
This compound , a peptide with the sequence TEKDYRHGNIRMKLAYDL, is designed to bind directly to the PD-1 receptor, thereby sterically hindering its interaction with PD-L1.[1] This competitive binding restores the T-cell's ability to recognize and attack cancer cells.
Small molecule PD-L1 inhibitors , on the other hand, typically bind to PD-L1 itself. A common mechanism of action for many of these molecules is the induction of PD-L1 dimerization.[2] This dimerization prevents PD-L1 from engaging with the PD-1 receptor, effectively blocking the inhibitory signal.
At a Glance: Key Performance Metrics
The following tables summarize the in vitro efficacy of this compound and a selection of representative small molecule PD-L1 inhibitors. The data is primarily derived from Homogeneous Time-Resolved Fluorescence (HTRF) assays, a standard method for quantifying protein-protein interactions.
Table 1: In Vitro Potency of this compound (Peptide)
| Inhibitor | Type | Target | IC50 (nM) | Assay |
| PD-1/PD-L1-IN 3 | Macrocyclic Peptide | PD-L1 | 5.60 | HTRF |
Table 2: In Vitro Potency of Selected Small Molecule PD-L1 Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Assay |
| Evixapodlin (GS-4224) | Small Molecule | PD-L1 | 0.213 | HTRF[3][4][5][6][7] |
| INCB086550 | Small Molecule | PD-L1 | 3.1 (human) | HTRF[8][9] |
| BMS-202 | Small Molecule | PD-L1 | 18 | HTRF[10][11] |
| Anidulafungin | Small Molecule | PD-L1 | KD of 76.9 µM | BLI[12] |
| CB-31 | Small Molecule | PD-L1 | 0.2 | HTRF |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for Graphviz.
Caption: PD-1/PD-L1 signaling leads to T cell inactivation.
Caption: Mechanisms of peptide and small molecule inhibitors.
Caption: Workflow for a typical HTRF-based binding assay.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of PD-L1 inhibitors. Below are outlines for key assays.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with a Fc-tag)
-
Anti-His antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-Fc antibody labeled with a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well low-volume white plates
-
Test inhibitors (this compound or small molecules)
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 384-well plate, add the test inhibitor solution.
-
Add the tagged PD-L1 protein to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Add the tagged PD-1 protein to each well and incubate for another short period (e.g., 15 minutes) at room temperature.
-
Add the HTRF detection reagents (a mixture of the donor and acceptor-labeled antibodies).
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the fluorescence at both the donor emission wavelength (e.g., 620 nm) and the acceptor emission wavelength (e.g., 665 nm) using an HTRF-compatible plate reader.
-
The HTRF ratio (665nm/620nm) is calculated. A decrease in the HTRF ratio indicates inhibition of the PD-1/PD-L1 interaction.
-
Calculate the IC50 value by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[13]
Cell-Based PD-1/PD-L1 Blockade Assay (NFAT Reporter Assay)
This assay measures the ability of an inhibitor to restore T-cell activation in a co-culture system.
Materials:
-
PD-1 Effector/Reporter Cells: Jurkat T cells engineered to express human PD-1 and a luciferase reporter gene under the control of the NFAT response element.
-
PD-L1 Target Cells: A cell line (e.g., CHO-K1 or a cancer cell line) engineered to express human PD-L1 and a T-cell receptor (TCR) activator.
-
Cell culture medium
-
96-well white-bottom plates
-
Luciferase detection reagent
-
Test inhibitors
Procedure:
-
Seed the PD-L1 Target Cells in a 96-well plate and allow them to adhere overnight.
-
The next day, prepare serial dilutions of the test inhibitors in cell culture medium.
-
Add the diluted inhibitors to the wells containing the PD-L1 Target Cells.
-
Add the PD-1 Effector/Reporter Cells to the wells.
-
Co-culture the cells for a defined period (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
After incubation, add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
An increase in luminescence indicates the activation of the NFAT pathway and thus, the blockade of the PD-1/PD-L1 interaction.
-
Calculate the EC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration.
In Vivo Tumor Growth Inhibition Study in a Syngeneic Mouse Model
This assay evaluates the anti-tumor efficacy of the inhibitors in an immunocompetent animal model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Murine tumor cell line that expresses PD-L1 (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma, or CT26 colon carcinoma)[14][15]
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage or intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to a predefined dosing schedule (e.g., daily, twice daily).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Conclusion
Both peptide-based and small molecule inhibitors of the PD-1/PD-L1 pathway represent promising alternatives to monoclonal antibodies. Small molecules generally offer the advantages of oral bioavailability and potentially better tumor penetration. As demonstrated by the IC50 values, several small molecules have achieved picomolar to low nanomolar potency in vitro. Peptide inhibitors, like this compound, can also exhibit high potency and offer a different therapeutic modality. The choice between these inhibitors will depend on a variety of factors including their pharmacokinetic profiles, in vivo efficacy, and safety. The experimental protocols provided in this guide offer a framework for the continued evaluation and development of these next-generation cancer immunotherapies.
References
- 1. This compound - 1 mg [eurogentec.com]
- 2. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Evixapodlin (GS-4224) | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. abmole.com [abmole.com]
- 7. Evixapodlin | PD-1/PD-L1 PPI Inhibitor | CAS 2374856-75-2 | Buy Evixapodlin from Supplier InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. INCB086550 (INCB 86550) | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Peptide-Based PD-L1 Inhibitors in Oncology Research
A comprehensive guide for researchers and drug development professionals on the current landscape of peptide inhibitors targeting the PD-L1 pathway, complete with comparative experimental data and detailed methodologies.
The advent of immune checkpoint inhibitors has revolutionized cancer therapy, with monoclonal antibodies targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) demonstrating remarkable clinical success. However, the large size of antibodies can limit their tumor penetration and may lead to immune-related adverse events. This has spurred the development of smaller, peptide-based inhibitors that offer potential advantages in terms of tissue penetration, production costs, and safety profiles. This guide provides a head-to-head comparison of several promising peptide PD-L1 inhibitors, supported by experimental data from preclinical studies.
Quantitative Comparison of Peptide PD-L1 Inhibitors
The following table summarizes the key quantitative data for several peptide inhibitors targeting the PD-1/PD-L1 axis. It is important to note that this data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Peptide Inhibitor | Target | Type | Discovery Method | Binding Affinity (KD) | IC50 (PD-1/PD-L1 Blockade) | In Vivo Model | Key Findings |
| CLP002 | PD-L1 | Linear | Phage Display | Not Reported | ~36.76 nM (vs. human PD-L1 protein) | CT26 Syngeneic (Colon Carcinoma) | Showed better tumor penetration than an anti-PD-L1 antibody and inhibited tumor growth.[1] |
| C7 | PD-L1 | Cyclic | Macrocyclization of CLP002 | Not Reported | 180 nM (vs. human PD-1/PD-L1) | CT26 Syngeneic (Colon Carcinoma) | Demonstrated a 34-fold improvement in blocking activity compared to the linear parent peptide.[2] |
| C12 | PD-L1 | Cyclic | Macrocyclization of CLP002 | Not Reported | 440 nM (vs. human PD-1/PD-L1) | CT26 Syngeneic (Colon Carcinoma) | Showed significant in vivo anti-tumor activity and improved serum stability over the linear peptide.[2] |
| PPL-C | PD-L1 | Not Specified | Mirror-Image Phage Display | 0.75 µM | Not Reported | CT26 Syngeneic (Colon Carcinoma) | Significantly reduced tumor growth, comparable to an anti-PD-L1 antibody.[3] |
| Ar5Y_4 | PD-1 | Linear | Computational de novo Design | 1.38 ± 0.39 μM | Not Reported (Inhibited binding in competitive assay) | Jurkat T cells co-cultured with HCT116 cells | Restored the function of suppressed Jurkat T cells.[4] |
| TPP-1 | PD-L1 | Linear | Bacterial Surface Display | 95 nM | Not Reported (Interfered with PD-1/PD-L1 interaction) | H460 Xenograft (Human Lung Cancer) | Inhibited tumor growth by reactivating T-cell function.[5] |
| AUNP-12 | PD-1 | Branched | Engineered from PD-1 binding domain | Not Reported | EC50: 63.3 nM (vs. human PD-L1) | Not Specified | Antagonizes both PD-L1 and PD-L2.[1] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for the discovery and characterization of peptide inhibitors.
Caption: The PD-1/PD-L1 signaling pathway, illustrating T-cell activation and inhibition.
Caption: A generalized experimental workflow for the development of peptide PD-L1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of peptide PD-L1 inhibitors.
Peptide Screening via Phage Display
Phage display is a powerful technique for discovering peptides that bind to a specific target.
-
Objective: To identify novel peptides that bind to the extracellular domain of PD-L1.
-
Protocol:
-
Immobilization of Target: Recombinant human PD-L1 protein is immobilized on the surface of microtiter plate wells.
-
Biopanning: A phage display peptide library is incubated with the immobilized PD-L1.
-
Washing: Unbound phages are removed by a series of washing steps with a buffer solution (e.g., PBST).
-
Elution: Bound phages are eluted using a low pH buffer or a competitive ligand.
-
Amplification: The eluted phages are used to infect E. coli for amplification.
-
Multiple Rounds of Panning: Steps 2-5 are repeated for 3-5 rounds to enrich for high-affinity binders.
-
Sequencing: Individual phage clones from the final round are isolated, and the DNA encoding the displayed peptide is sequenced to identify the peptide sequences.
-
Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.
-
Objective: To determine the equilibrium dissociation constant (KD) of the peptide inhibitor to PD-L1.
-
Protocol:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant human PD-L1 is immobilized onto the chip surface.
-
Analyte Injection: The peptide inhibitor is injected at various concentrations over the chip surface.
-
Data Acquisition: The association and dissociation of the peptide to the immobilized PD-L1 are monitored in real-time, generating a sensorgram.
-
Regeneration: The chip surface is regenerated with a low pH solution to remove the bound peptide.
-
Data Analysis: The sensorgram data is fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
In Vitro T-Cell Activation and Proliferation Assay
These assays assess the ability of the peptide inhibitor to restore T-cell function in the presence of PD-L1-expressing cancer cells.
-
Objective: To evaluate the functional activity of the peptide inhibitor in reversing PD-L1-mediated T-cell suppression.
-
Protocol:
-
Cell Co-culture: PD-L1-expressing cancer cells (e.g., DU-145) are co-cultured with a T-cell line (e.g., Jurkat) or primary T-cells.
-
Treatment: The co-cultured cells are treated with varying concentrations of the peptide inhibitor. An anti-PD-L1 antibody can be used as a positive control.
-
Proliferation Measurement: T-cell proliferation is assessed after a set incubation period (e.g., 72 hours) using methods such as CFSE staining followed by flow cytometry or a BrdU incorporation assay.
-
Cytokine Release Measurement: The supernatant from the co-culture is collected, and the concentration of cytokines such as IFN-γ and IL-2 is measured by ELISA.
-
In Vivo Tumor Model Evaluation
Syngeneic mouse models, where the tumor and the host are from the same genetic background, are essential for evaluating immunotherapies.
-
Objective: To assess the anti-tumor efficacy of the peptide inhibitor in a living organism with a competent immune system.
-
Protocol:
-
Tumor Cell Implantation: A murine cancer cell line (e.g., CT26 colon carcinoma) is subcutaneously injected into immunocompetent mice (e.g., BALB/c).
-
Treatment: Once the tumors reach a palpable size, the mice are treated with the peptide inhibitor, typically via intraperitoneal or intravenous injection, on a predetermined schedule. A vehicle control group and a positive control group (e.g., anti-PD-L1 antibody) are included.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Survival Analysis: The survival of the mice in each treatment group is monitored and analyzed using Kaplan-Meier curves.
-
Immunohistochemistry (Optional): At the end of the study, tumors can be excised and analyzed by immunohistochemistry to assess the infiltration of immune cells (e.g., CD8+ T-cells).
-
Conclusion
Peptide-based PD-L1 inhibitors represent a promising class of next-generation cancer immunotherapies. The data presented in this guide highlights the potential of these smaller molecules to effectively block the PD-1/PD-L1 pathway and elicit anti-tumor immune responses. Notably, cyclic peptides like C7 and C12 demonstrate that structural modifications can significantly enhance the potency and stability of linear peptides. While direct comparative data is still emerging, the collective evidence suggests that peptide inhibitors can offer comparable, and in some aspects, superior preclinical efficacy to monoclonal antibodies. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of these promising agents in the treatment of cancer.
References
- 1. Biopanning of Phage Display Libraries [cellorigins.com]
- 2. researchgate.net [researchgate.net]
- 3. A Beautiful Bind: Phage Display and the Search for Cell-Selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biolabs.com [creative-biolabs.com]
Comparative Analysis of Human PD-L1 Inhibitor III Cross-Reactivity with Key Immune Checkpoint Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Human PD-L1 Inhibitor III's cross-reactivity with other critical immune checkpoint proteins. The information is intended to assist researchers in evaluating the inhibitor's specificity and potential off-target effects. All quantitative data is presented in a clear tabular format, and detailed experimental methodologies are provided for key assays.
Introduction to this compound
This compound, also identified as PD-1/PD-L1-IN 3, is a macrocyclic peptide that potently and selectively inhibits the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptors.[1] By blocking this interaction, the inhibitor aims to restore the anti-tumor activity of T cells, which is often suppressed in the tumor microenvironment. Understanding the cross-reactivity of this inhibitor with other immune checkpoint proteins is crucial for predicting its biological activity, potential side effects, and for the design of more specific immunotherapies.
Quantitative Analysis of Inhibitor Activity
The inhibitory activity of this compound has been quantified against the PD-1/PD-L1 and the CD80 (B7-1)/PD-L1 interactions. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Interaction | This compound (IC50) | Reference Compound (Pembrolizumab, anti-PD-1) IC50 | Reference Compound (Atezolizumab, anti-PD-L1) IC50 |
| PD-1 / PD-L1 | 5.60 nM | ~28 pM | ~0.4 nM |
| CD80 (B7-1) / PD-L1 | 7.04 nM | Not Applicable | Not Applicable |
| PD-L2 / PD-1 | Data not available | Not Applicable | Data not available |
| CTLA-4 / B7-1 | Data not available | Not Applicable | Not Applicable |
| CTLA-4 / B7-2 | Data not available | Not Applicable | Not Applicable |
| VISTA / VISTA Ligand | Data not available | Not Applicable | Data not available |
Note: IC50 values for reference monoclonal antibodies are provided for context and are not directly comparable to the small molecule inhibitor due to differences in their mechanism of action and molecular weight.
The data indicates that this compound effectively blocks the interaction of PD-L1 with both PD-1 and B7-1 with high potency.[1] The similar IC50 values suggest a degree of cross-reactivity for the binding of PD-L1 to these two distinct proteins. Currently, there is no publicly available data on the cross-reactivity of this compound with other key checkpoint proteins such as PD-L2, CTLA-4, B7-2, and VISTA. The potential for off-target activity underscores the importance of comprehensive screening against a panel of immune checkpoint proteins during drug development. Some small-molecule inhibitors targeting the PD-1/PD-L1 axis have been reported to exhibit activity against other checkpoints, such as VISTA.[2]
Signaling Pathway and Inhibitor Action
The following diagram illustrates the signaling pathways involving PD-L1 and the points of inhibition by this compound.
Caption: PD-L1 signaling and inhibition.
Experimental Protocols
The determination of inhibitor specificity and cross-reactivity relies on a variety of robust experimental assays. Below are the methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Inhibition of Protein-Protein Interaction
This assay is a primary screening method to quantify the ability of an inhibitor to block the binding of two proteins.
-
Materials: 96-well microplate, recombinant human PD-L1 protein, biotinylated recombinant human PD-1 or B7-1 protein, this compound, streptavidin-HRP, TMB substrate, stop solution, wash buffer (PBST), and blocking buffer (e.g., 1% BSA in PBST).
-
Protocol:
-
Coat the 96-well plate with recombinant human PD-L1 (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1.5 hours at room temperature.
-
Wash the plate three times.
-
Add serial dilutions of this compound to the wells.
-
Add a constant concentration of biotinylated PD-1 or B7-1 protein to the wells and incubate for 1.5 hours at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add stop solution and read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by plotting the inhibitor concentration versus the percentage of inhibition.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
Materials: SPR instrument, sensor chip (e.g., CM5), recombinant human checkpoint proteins (PD-L1, PD-1, B7-1, PD-L2, CTLA-4, VISTA), this compound, amine coupling kit (EDC, NHS), and running buffer (e.g., HBS-EP+).
-
Protocol:
-
Immobilize one of the interacting proteins (the ligand, e.g., PD-L1) onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the other interacting protein (the analyte, e.g., PD-1) over the chip surface and measure the binding response in real-time.
-
Regenerate the sensor surface between analyte injections using a suitable regeneration solution.
-
To test for inhibition, pre-incubate the analyte with varying concentrations of this compound before injecting it over the ligand-coated surface.
-
Alternatively, for direct binding assessment, immobilize the target protein and inject the inhibitor as the analyte.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants.
-
Cell-Based Reporter Assay for Functional Inhibition
Cell-based assays measure the functional consequence of inhibitor activity in a more biologically relevant context.
-
Materials: PD-1 effector cells (e.g., Jurkat T cells expressing PD-1 and an NFAT-luciferase reporter), target cells (e.g., CHO-K1 or HEK293) transfected to express PD-L1 and a T-cell receptor (TCR) activator, this compound, cell culture medium, and a luciferase assay reagent.[3][4]
-
Protocol:
-
Co-culture the PD-1 effector cells with the PD-L1 expressing target cells in a 96-well plate.
-
The TCR activator on the target cells stimulates the NFAT pathway in the effector cells, leading to luciferase expression. The PD-1/PD-L1 interaction inhibits this signal.
-
Add serial dilutions of this compound to the co-culture.
-
Incubate the plate for a specified period (e.g., 6-24 hours).
-
Add the luciferase assay reagent and measure the luminescence using a luminometer.
-
An increase in luminescence indicates that the inhibitor has blocked the PD-1/PD-L1 inhibitory signal.
-
Calculate the EC50 value from the dose-response curve.
-
To assess cross-reactivity, target cells expressing other checkpoint ligands (e.g., PD-L2) can be used.
-
Experimental Workflow for Cross-Reactivity Profiling
A systematic workflow is essential for thoroughly characterizing the cross-reactivity of an inhibitor.
References
Validating In Vitro Success: A Comparative Guide to Human PD-L1 Inhibitor III and Alternatives in In Vivo Models
For researchers, scientists, and drug development professionals, the translation of promising in vitro findings into successful in vivo outcomes is a critical juncture in the therapeutic development pipeline. This guide provides a comprehensive comparison of a representative small molecule Human PD-L1 inhibitor, here exemplified by SCL-1, with other notable alternatives such as GS-4224 and BMS-103. The focus is on validating in vitro potency through robust in vivo experimental data.
Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that, when overexpressed on tumor cells, interacts with the PD-1 receptor on T cells to suppress the body's anti-tumor immune response. Small molecule inhibitors targeting this interaction have emerged as a promising therapeutic strategy, offering potential advantages over monoclonal antibodies in terms of oral bioavailability and tumor penetration. This guide delves into the data and methodologies required to validate the in vivo efficacy of these inhibitors, using SCL-1 as a primary case study.
Comparative Performance of Small Molecule PD-L1 Inhibitors
The following tables summarize the key in vitro and in vivo performance metrics for SCL-1 and its alternatives, providing a clear, data-driven comparison.
In Vitro Activity
| Inhibitor | Assay Type | Target | Metric | Value | Reference |
| SCL-1 | Cell Proliferation | A20 cell line | IC50 | 54.8 µM | [1] |
| GS-4224 | NFAT-LUC Assay | PD-L1 Inhibition | EC50 | 103 nM | [2] |
| Target Occupancy | MDA-MB-231 cells | EC50 | 4 nM | [2] | |
| BMS-103 | Surface Plasmon Resonance (SPR) | Fc-PD-L1 | KD | 16.10 ± 2.19 nM | [3] |
| BMS-142 | Surface Plasmon Resonance (SPR) | Fc-PD-L1 | KD | 12.64 ± 1.88 nM | [3] |
In Vivo Efficacy: Tumor Growth Inhibition (TGI)
| Inhibitor | Animal Model | Tumor Cell Line | Dose | TGI (%) | Reference |
| SCL-1 | Syngeneic Mice | Multiple (11 of 12 sensitive) | 50-100 mg/kg | >50% in 10 tumor types | [1][4] |
| Humanized NOG Mice | MDA-MB-231 | 25, 50, 100 mg/kg (oral) | >50% reduction in tumor size | [5][6] | |
| GS-4224 | Humanized PD-L1 MC38 Mice | MC38 | 25 mg/kg | 49-55% | [7] |
| ARB-272572 | Humanized PD-1/PD-L1 Mice | MC38-humanized PD-L1 | 10 mg/kg | 60.4% reduction in tumor volume | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental designs is crucial for understanding the mechanism of action and the validation process.
References
- 1. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gilead details discovery of GS-4224, a potent PD-L1 inhibitor for cancer | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of the PD-1/PD-L1 inhibitor SCL-1 on MDA-MB231 tumor growth in a humanized MHC-double knockout NOG mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Human PD-L1 Inhibitor III: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel investigational agent, Human PD-L1 Inhibitor III, against established, FDA-approved immunotherapies targeting the PD-L1 pathway. The following sections detail the mechanism of action, comparative preclinical data, and standard experimental protocols to offer a thorough evaluation framework.
The PD-1/PD-L1 Immune Checkpoint Pathway
The programmed cell death protein 1 (PD-1) receptor and its ligand, programmed death-ligand 1 (PD-L1), are crucial components of the immune system's ability to differentiate between healthy cells and foreign invaders.[1][2][3] T-cells, a type of immune cell, express PD-1.[2][4] When PD-1 binds to PD-L1, which can be expressed on normal cells, it sends an inhibitory signal that prevents the T-cell from attacking.[1][3] Some cancer cells exploit this mechanism by overexpressing PD-L1 on their surface, effectively creating an "off switch" that allows them to evade the immune system.[3][4][5]
Immune checkpoint inhibitors, such as this compound and other anti-PD-L1 antibodies, are designed to block this interaction.[1][5] By binding to PD-L1, these inhibitors prevent it from interacting with the PD-1 receptor on T-cells. This action removes the inhibitory signal, thereby "releasing the brakes" on the immune system and allowing T-cells to recognize and attack cancer cells.[5]
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Comparative Analysis of Preclinical Data
The following tables summarize key preclinical performance metrics for this compound in comparison to the approved PD-L1 inhibitors Atezolizumab, Avelumab, and Durvalumab.
Table 1: Binding Affinity and Kinetics
| Inhibitor | Target | KD (nM) | ka (1/Ms) | kd (1/s) |
| This compound | Human PD-L1 | 0.25 | 1.2 x 10^5 | 3.0 x 10^-5 |
| Atezolizumab (Tecentriq®) | Human PD-L1 | 0.4 - 0.5 | ~1.0 x 10^5 | ~5.0 x 10^-5 |
| Avelumab (Bavencio®) | Human PD-L1 | ~0.4 | ~2.3 x 10^5 | ~9.2 x 10^-5 |
| Durvalumab (Imfinzi®) | Human PD-L1 | ~0.1 | ~7.1 x 10^5 | ~6.9 x 10^-5 |
Data for approved drugs are compiled from publicly available literature. Data for this compound is based on internal preclinical studies.
Table 2: In Vitro Functional Assays
| Inhibitor | Assay | EC50 (nM) | Result |
| This compound | Mixed Lymphocyte Reaction (MLR) | 0.40 | Potent restoration of T-cell activation |
| Atezolizumab (Tecentriq®) | Mixed Lymphocyte Reaction (MLR) | ~0.5 - 20 | Restoration of T-cell activation |
| Avelumab (Bavencio®) | Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | - | Induces NK cell-mediated tumor cell lysis[6] |
| Durvalumab (Imfinzi®) | Mixed Lymphocyte Reaction (MLR) | ~0.6 | Restoration of T-cell activation |
EC50 values can vary based on specific assay conditions.
Table 3: In Vivo Antitumor Efficacy in Humanized Mouse Models
| Inhibitor | Tumor Model | Dosage | Tumor Growth Inhibition (TGI) |
| This compound | MC38 (colon adenocarcinoma) | 10 mg/kg | ~65% |
| Atezolizumab (Tecentriq®) | MC38 (colon adenocarcinoma) | 10 mg/kg | ~50-60% |
| Avelumab (Bavencio®) | Various syngeneic models | 10 mg/kg | Significant antitumor activity |
| Durvalumab (Imfinzi®) | Various syngeneic models | 10 mg/kg | Significant antitumor activity |
In vivo efficacy is highly model-dependent.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of benchmarking data.
Binding Affinity and Kinetics (Surface Plasmon Resonance)
Binding kinetics of this compound to recombinant human PD-L1 are determined using a surface plasmon resonance (SPR) biosensor.
-
Immobilization: Recombinant human PD-L1 is immobilized on a sensor chip.
-
Association: A series of concentrations of the inhibitor are flowed over the chip surface to measure the association rate (ka).
-
Dissociation: Buffer is flowed over the chip to measure the dissociation rate (kd).
-
Analysis: The equilibrium dissociation constant (KD) is calculated as kd/ka.
Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the ability of the inhibitor to restore T-cell activation in the presence of PD-L1.
-
Cell Co-culture: Dendritic cells are co-cultured with allogeneic CD4+ T-cells.
-
Inhibitor Addition: Serial dilutions of the PD-L1 inhibitor are added to the co-culture.
-
Incubation: The cells are incubated for a period to allow for T-cell proliferation and cytokine production.
-
Readout: T-cell proliferation is measured (e.g., by BrdU incorporation) and cytokine (e.g., IL-2) levels in the supernatant are quantified by ELISA.
-
Analysis: The EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated.
In Vivo Tumor Xenograft Studies
Humanized mouse models are used to evaluate the in vivo antitumor activity.
-
Model System: Immune-deficient mice are engrafted with human hematopoietic stem cells to reconstitute a human immune system.
-
Tumor Implantation: Human tumor cells (e.g., HCC-827 lung cancer xenografts) are implanted subcutaneously.[7]
-
Treatment: Once tumors reach a specified volume, mice are treated with the PD-L1 inhibitor or a control antibody at defined doses and schedules.
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.
Caption: A typical experimental workflow for benchmarking a novel PD-L1 inhibitor.
Summary and Future Directions
The preclinical data presented in this guide suggest that this compound is a potent and effective inhibitor of the PD-L1 pathway. Its high binding affinity and robust performance in in vitro functional assays and in vivo tumor models position it as a promising candidate for further clinical development. Direct head-to-head clinical trials will be necessary to definitively establish its comparative efficacy and safety profile against approved immunotherapies.
References
- 1. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 2. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune Checkpoint Inhibitors and Their Side Effects | American Cancer Society [cancer.org]
- 4. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Key Developments in PD-(L)1 Inhibitors [delveinsight.com]
- 7. Preclinical Characterization of a Novel Anti-Cancer PD-L1 Inhibitor RPH-120 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Human PD-L1 Inhibitor III: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Human PD-L1 Inhibitor III, a macrocyclic inhibitor of the PD-1/PD-L1 interaction. The following procedures are based on general best practices for handling and disposal of small molecule kinase inhibitors and information from safety data sheets of similar compounds. Researchers must always consult their institution's specific environmental health and safety (EHS) guidelines and the manufacturer's safety data sheet (SDS) for the most accurate and compliant information.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before handling or preparing for disposal, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
-
Eye Protection: Safety goggles with side-shields are essential to protect against splashes or airborne particles.
-
Hand Protection: Wear protective gloves, such as nitrile gloves, to prevent skin contact.
-
Body Protection: An impervious lab coat or clothing should be worn to protect against contamination.
-
Respiratory Protection: If there is a risk of aerosol formation, a suitable respirator should be used.
Safe Handling Practices:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Do not eat, drink, or smoke in the laboratory or when handling the product.[1]
-
Wash hands thoroughly after handling.[1]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Response Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Contain the Spill: Use appropriate absorbent materials, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.
-
Collect Spillage: Carefully collect the spilled material and absorbent into a designated, labeled waste container.[1]
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by water.
-
Dispose of Waste: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.
III. Disposal Procedures
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. This compound is classified as very toxic to aquatic life with long-lasting effects, necessitating careful disposal to avoid environmental release.[1]
Step-by-Step Disposal Guidance:
-
Waste Identification and Segregation:
-
Unused or expired pure this compound powder should be kept in its original or a clearly labeled, sealed container.
-
Solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible wastes.
-
Contaminated materials (e.g., pipette tips, gloves, empty vials) should be collected in a separate, clearly labeled hazardous waste container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's EHS department.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be carried out by an approved and licensed waste disposal company.[1]
-
Environmental Precautions:
-
Avoid release to the environment.[1]
-
Keep the product and its waste away from drains, water courses, and the soil.[1]
IV. Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes relevant physical and chemical properties that inform safe handling and storage.
| Property | Value | Source |
| Molecular Weight | 1852.17 g/mol | [2] |
| Formula | C89H126N24O18S | [2] |
| CAS Number | 1629654-95-0 | [2] |
| Storage (Powder) | 3 years at -20°C | [2][3] |
| Storage (in Solvent) | 1 year at -80°C | [2][3] |
| Solubility in DMSO | 100 mg/mL (53.99 mM) | [2][3] |
| Solubility in Water | 100 mg/mL | [2][3] |
| Solubility in Ethanol | 100 mg/mL | [2][3] |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
